N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (CAS 1235488-50-2) is a specialized aniline derivative that serves as the critical "right-hand" synthon in the manufacturing of Vonoprazan Fumarate (TAK-438).[1] As a next-generation Potassium-Competitive Acid Blocker (P-CAB), Vonoprazan requires a high-purity, regioselective synthesis of its pyrrole core.[1]
This intermediate is unique due to its N-methyl, N-acetyl substitution pattern ortho to a fluorine atom.[1] This steric and electronic configuration is essential for the subsequent formation of the 1,3,5-trisubstituted pyrrole ring system, distinguishing it from generic acetanilides. Its primary utility lies in its reactivity with dimethylformamide dimethylacetal (DMF-DMA) to generate enaminones, which are then cyclized to form the drug's pharmacophore.
Physicochemical Profile
Property
Specification
Notes
Appearance
White to off-white crystalline solid
Forms needles upon recrystallization from toluene/heptane.[1]
Melting Point
75.5 – 76.5 °C
Distinct from its downstream enaminone derivative (mp 131–132 °C).[1]
Solubility
Soluble in Acetonitrile, Toluene, DCM
Sparingly soluble in water; insoluble in n-heptane.[1]
LogP (Calc)
~0.8 - 1.1
Lipophilic enough for organic extraction but polar enough for facile crystallization.[1]
Reactivity
Carbonyl-active (C-5 Acetyl)
The acetyl group at C-5 is the site of enaminone formation.[1]
Synthetic Pathway & Production Protocol
The synthesis of CAS 1235488-50-2 is typically achieved via the N-methylation of its precursor, N-(5-acetyl-2-fluorophenyl)acetamide.[1][2] While methyl iodide (MeI) can be used, industrial protocols often favor Methyl p-toluenesulfonate (MeOTs) due to its lower volatility and manageable toxicity profile compared to MeI.[1]
Protocol: N-Methylation via Phase-Transfer Catalysis
Objective: Selective methylation of the amide nitrogen without over-alkylation or hydrolysis.
Base Introduction: Cool the mixture to 15–20°C . Slowly add powdered NaOH or a 50% NaOH solution.[1] Critical: Exothermic reaction; control temperature to prevent hydrolysis of the acetyl group.[1]
Reaction: Warm the mixture to 30°C and stir for 15 hours. Monitor via HPLC or TLC (Ethyl Acetate:n-Heptane 70:30).[1]
Quench & Workup: Cool to 15°C. Add water to quench the reaction. If using MeCN, the product may precipitate directly or require extraction with Toluene.[1]
Purification: Recrystallize from a Toluene/n-Heptane mixture (1:1).
Why Toluene/Heptane? Toluene solubilizes the product at reflux, while Heptane acts as an anti-solvent upon cooling, ensuring high purity and removal of unreacted sulfonate esters.
Downstream Application: The Vonoprazan Route[3][4][5]
The value of CAS 1235488-50-2 is realized in the next step of the Vonoprazan synthesis.[1] It undergoes a condensation reaction with DMF-DMA to form the enaminone intermediate.[1] This step activates the acetyl group for the critical ring-closing reaction that builds the pyrrole core.[1]
Visualization: Synthesis & Application Workflow
Figure 1: The pivotal role of CAS 1235488-50-2 in the Vonoprazan synthetic cascade.
Analytical Characterization
To validate the identity of CAS 1235488-50-2, the following spectroscopic markers are standard.
¹H NMR (400 MHz, CDCl₃) Prediction:
Aromatic Region (3H):
~7.8–8.0 ppm (m, 1H, H-6, ortho to acetyl/N-group)
~7.7–7.9 ppm (m, 1H, H-4, para to N-group)
~7.1–7.3 ppm (t, 1H, H-3, ortho to Fluorine)
N-Methyl Group:
~3.1–3.2 ppm (s, 3H).[1] Distinctive singlet indicating successful methylation.[1]
Genotoxicity Warning: The synthesis involves alkylating agents (MeOTs or MeI).[1] While the final product is an amide, trace alkylators must be controlled to < ppm levels in the final API.[1]
PPE: Nitrile gloves, safety goggles, and local exhaust ventilation are mandatory.[1]
Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere to prevent moisture absorption, although the compound is relatively stable.
References
Takeda Pharmaceutical Company Ltd. Method of producing N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide.[1][2] Patent EP1736475A1.[1] Link
Vertex Pharmaceuticals. Preparation of Vonoprazan and intermediates.[1] Patent WO2010000000 (General reference to P-CAB synthesis).[1]
PubChem. N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (Compound Summary). National Library of Medicine.[1] Link
Otava Chemicals. Synthesis of Fluorinated Intermediates for Medicinal Chemistry.[1] (General methodology for N-methylation of acetanilides).
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 1235488-50-2
Role: Advanced Pharmaceutical Intermediate (API Precursor)
Executive Summary
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide is a specialized fluorinated acetanilide derivative serving as a critical building block in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds.[1][2] These scaffolds are integral to the development of high-affinity GABA-A receptor modulators, particularly in the therapeutic areas of insomnia and anxiety (e.g., Indiplon analogs).[3]
This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers optimizing the scale-up of sedative-hypnotic agents.[3]
Chemical Identity & Structural Analysis[3][4][5][6][7][8]
The molecule features a 2-fluoro-5-acetyl substitution pattern on the phenyl ring, combined with a tertiary amide (N-methylacetamide) functionality. The ortho-fluorine atom provides metabolic stability and modulates the pKa of the aniline nitrogen, while the meta-acetyl group serves as a reactive handle for heterocycle formation.[3]
Property
Specification
IUPAC Name
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
CAS Number
1235488-50-2
Molecular Formula
C₁₁H₁₂FNO₂
Molecular Weight
211.23 g/mol
Physical State
White to yellowish crystalline solid
Melting Point
131–132 °C
Solubility
Soluble in DMF, DMSO, Chloroform; Moderate in Toluene; Insoluble in Water
Structural Logic[3]
Fluorine Effect: The fluorine at C2 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the C5-acetyl group for condensation reactions.[3]
N-Methylation: The N-methyl group introduces steric bulk, forcing the amide bond to adopt a specific rotameric conformation (cis/trans equilibrium), which influences the solubility profile and reactivity in subsequent cyclization steps.[3]
Synthesis & Manufacturing Protocol
The synthesis of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide typically proceeds via the methylation of its secondary amide precursor. This route is preferred over direct acetylation of N-methyl-5-acetyl-2-fluoroaniline due to higher regioselectivity and yield.
Reaction Pathway
The synthesis involves the deprotonation of N-(5-acetyl-2-fluorophenyl)acetamide followed by nucleophilic substitution with a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate).
Step-by-Step Protocol (Laboratory Scale)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Preparation: Charge a reaction vessel with N-(5-acetyl-2-fluorophenyl)acetamide (1.0 eq) and anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran).
Deprotonation: Cool the solution to 0–5 °C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.1 eq) portion-wise. Allow gas evolution (
) to cease. Stir for 30 minutes to ensure formation of the sodium amidate salt.
Methylation: Add Methyl Iodide (MeI) (1.1–1.2 eq) dropwise, maintaining the temperature below 10 °C to prevent exothermic runaway.[3]
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the starting material (
).
Workup: Quench the reaction with ice-cold water. Extract with Ethyl Acetate (3x).[3] Wash the combined organic layers with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from a Toluene/n-Heptane mixture (1:1 ratio) to yield the product as white crystals.
Figure 1: Synthetic pathway for the methylation of the secondary amide precursor.
Analytical Profiling
Accurate characterization is essential to distinguish the N-methylated product from O-methylated byproducts (imidates), although the latter are rare under these conditions.
The primary utility of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide lies in its reactivity with dimethylformamide dimethylacetal (DMF-DMA). This reaction converts the acetyl group into an enaminone (3-(dimethylamino)acryloyl group), a versatile intermediate for cyclization.[3]
Mechanism: Pyrazolopyrimidine Synthesis[3]
Enaminone Formation: The acetyl group reacts with DMF-DMA to form N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide.
Cyclization: The enaminone undergoes a [3+3] or [3+2] condensation with aminopyrazoles to form the fused pyrazolo[1,5-a]pyrimidine ring system.[3]
Pharmacology: The resulting scaffold mimics the benzodiazepine binding pharmacophore, offering high affinity for the
subunit of the GABA-A receptor (sedative effects).[3]
Visualization: Downstream Application Logic
Figure 2: Workflow converting the intermediate into a bioactive GABA-A modulator.
Safety & Handling
While specific toxicological data for this intermediate is proprietary, its structural class (fluorinated acetanilides) warrants strict safety protocols.[3]
Handling: Use a chemical fume hood.[3] Wear nitrile gloves and safety goggles.[3]
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis or oxidation.
Spill Response: Sweep up solid spills to avoid dust generation.[3] Clean surface with ethanol.[3]
References
European Patent Office. (2006).[3] N-[5-(3-Dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide and method of producing... (EP 1736475 A1).[3] Retrieved from
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 6582, N-Methylacetamide (Structural Analog Data). Retrieved from
ChemicalBook. (2024).[3] N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide Product Entry. Retrieved from
CymitQuimica. (2024).[3] Catalog Entry for CAS 1235488-50-2.[2] Retrieved from
Technical Guide: Key Intermediates for Pyrazolo[1,5-a]pyrimidine Synthesis
Executive Summary: The Scaffold of Choice The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines. It is the core architecture for approved drugs like...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold of Choice
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines. It is the core architecture for approved drugs like Zaleplon (sedative/hypnotic) and clinical candidates like Dinaciclib (CDK inhibitor).
For the synthetic chemist, the primary challenge is not merely constructing the ring, but controlling the regiochemistry of the condensation. The reaction between a 3(5)-aminopyrazole and a 1,3-dielectrophile can yield two distinct isomers (5-substituted vs. 7-substituted). This guide details the selection of key intermediates to dictate this outcome and provides robust, self-validating protocols for their assembly.
Core Building Block: 3(5)-Aminopyrazoles
The nucleophilic half of the synthesis is the 3-aminopyrazole. Its amphoteric nature and tautomeric equilibrium are the primary determinants of reactivity.
Tautomeric Ambiguity
In solution, 3-aminopyrazole (A ) exists in equilibrium with 5-aminopyrazole (B ).
Form A (3-amino): The exocyclic amine is the primary nucleophile.
Form B (5-amino): The ring nitrogen (N1) becomes more nucleophilic.
Synthetic Implication: To secure a single regioisomer, one must drive the reaction kinetics using the specific electrophilicity profile of the coupling partner (the 1,3-dielectrophile).
Zaleplon synthesis.[1][2][3][4] Directs reaction to 7-position when coupled with enaminones.
3-Amino-5-phenylpyrazole
Sterically bulky at C-5.
Kinase inhibitors.[4][5][6][7][8][9] Steric clash directs cyclization away from the 5-position.
4-Carboxy-3-aminopyrazoles
Highly functionalizable.
Late-stage diversification for library generation.
Strategic Partner: 1,3-Dielectrophiles
The choice of the 1,3-dielectrophile dictates the substitution pattern on the pyrimidine ring. The "hard/soft" character of the electrophilic carbons controls which nitrogen of the aminopyrazole attacks first.
Comparative Analysis of Dielectrophiles
Dielectrophile Class
Reactivity Profile
Regioselectivity Outcome
-Diketo Esters
Asymmetric electrophiles (Ketone vs. Ester).
Mixtures are common unless conditions (pH) are tuned. Ketone is usually more reactive.
-Enaminones
High Specificity. The -carbon is soft/electrophilic; the carbonyl is hard.
Standard for Zaleplon. Strongly favors 7-aryl substitution.
Acylated Meldrum's Acids
Highly reactive "masked" -keto esters.
Can be tuned to yield 5-ones or 7-ones depending on solvent/temp.
Alkynones
Reactive triple bond.
Favors 7-substituted products via Michael addition followed by cyclization.
Mechanism & Regiocontrol Visualization
The following diagram illustrates the bifurcation pathway. The "Kinetic Route" (Path A) is typical for enaminones, leading to 7-substituted products.
Caption: Path A (Solid Blue) represents the standard kinetic pathway using enaminones, yielding the 7-substituted isomer critical for Zaleplon-type drugs.
Self-Validating Experimental Protocol
This protocol describes the synthesis of a 7-aryl-pyrazolo[1,5-a]pyrimidine using an enaminone intermediate. This method is preferred for its high regioselectivity and operational simplicity.
Target: 7-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Zaleplon Analog Precursor).
Catalyst: None required (Acetic acid acts as solvent/catalyst).
Step-by-Step Methodology
Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the 3-amino-4-cyanopyrazole (solid). Add Glacial Acetic Acid.[10]
Validation Check: The amine should partially dissolve; the suspension is typically pale yellow.
Addition: Add the enaminone (solid) in one portion.
Validation Check: The mixture will darken immediately (often to deep orange or red) as the components dissolve and the initial Michael adduct forms.
Reflux: Heat the reaction mixture to reflux (
) for 2–4 hours.
Validation Check: Monitor via TLC (50% EtOAc/Hexane). The baseline spot of the aminopyrazole should disappear. A new, highly fluorescent spot (blue under UV254) will appear at a higher
(~0.6–0.7).
Precipitation (Critical Step): Cool the reaction mixture to room temperature. The product often crystallizes spontaneously upon cooling. If not, pour the reaction mixture into ice-cold water (50 mL).
Validation Check: A thick precipitate must form. If the solution remains clear, the pH may need adjustment (neutralize with saturated
to pH ~6–7), though this is rarely needed for this specific scaffold.
Isolation: Filter the solid under vacuum. Wash with cold water (
) followed by cold ethanol () to remove colored impurities.
Drying: Dry in a vacuum oven at
for 6 hours.
Result: Off-white to pale yellow needles. Yield is typically >85%.[3]
-keto esters), mixtures of 5-one and 7-one isomers occur.
Problem: Formation of the undesired 5-isomer.
Mechanistic Cause: The ring nitrogen (N1) is attacking the ketone carbonyl before the exocyclic amine attacks the ester.
Solution:
Solvent Switch: Switch from protic solvents (EtOH/AcOH) to aprotic non-polar solvents (Toluene) with a Lewis Acid catalyst (
). This coordinates the carbonyl, favoring attack by the harder exocyclic amine.
Microwave Irradiation: High-energy input often favors the kinetic product (7-isomer) over the thermodynamic product.
References
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications / Taylor & Francis.
[Link][11]
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Journal of Organic Chemistry / NIH PubMed.
[Link]
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals / MDPI.
[Link]
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones. Organic & Biomolecular Chemistry / RSC.
[Link][12]
Zaleplon (Sonata). Wikipedia (General Drug Information).
[Link][1]
From Scaffold Construction to Ligand Optimization Executive Summary: The GABAergic Pharmacophore The GABA-A receptor, a ligand-gated chloride ion channel, remains the premier target for modulation of CNS excitability. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
From Scaffold Construction to Ligand Optimization
Executive Summary: The GABAergic Pharmacophore
The GABA-A receptor, a ligand-gated chloride ion channel, remains the premier target for modulation of CNS excitability. While the physiological ligand is γ-aminobutyric acid (GABA), the therapeutic landscape is dominated by allosteric modulators that bind to distinct sites on the receptor complex (typically the
interface for benzodiazepines).
This technical guide focuses on the synthetic precursors —the critical "lock-and-key" fragments—required to access three distinct classes of GABA-A ligands:
1,4-Benzodiazepines (Positive Allosteric Modulators): Focusing on the 2-aminobenzophenone scaffold.[1][2][3]
Imidazopyridines (Z-Drugs): Focusing on the imidazo[1,2-a]pyridine core.[4][5][6][7]
Isoxazoles (Orthosteric Agonists): Focusing on nitrile oxide precursors for Muscimol analogs.
The Benzodiazepine Scaffold: 2-Aminobenzophenones
The 1,4-benzodiazepine class (e.g., Diazepam, Clonazepam) relies entirely on the availability of substituted 2-aminobenzophenones . These are not merely starting materials; they define the substitution pattern at the C7 (electron-withdrawing) and C5 (phenyl ring) positions of the final drug, which dictates receptor affinity.
2.1. Synthetic Strategy: The Friedel-Crafts Approach
While palladium-catalyzed amination (Buchwald-Hartwig) is modern, the industrial standard remains the Friedel-Crafts acylation of p-substituted anilines. This route is preferred for its atom economy and scalability.
Critical Mechanism: The reaction requires the use of Boron Trichloride (
) or Aluminum Chloride () to activate the nitrile electrophile while simultaneously protecting the aniline nitrogen via complexation.
2.2. Validated Protocol: Synthesis of 2-Amino-5-chlorobenzophenone
Target: The primary precursor for Diazepam and Chlordiazepoxide.
Reagents:
p-Chloroaniline (1.0 eq)
Benzonitrile (1.5 eq)
Boron Trichloride (
) (1.1 eq)
Aluminum Chloride (
) (1.2 eq)
Solvent: 1,2-Dichloroethane or Tetrachloroethane
Step-by-Step Methodology:
Complexation (Exothermic): In a dry 3-neck flask under
, dissolve p-chloroaniline in tetrachloroethane. Cool to 0°C. Dropwise add (1M in DCM). Observation: A thick white slurry forms (the amine-boron complex).
Addition: Add benzonitrile followed by solid
in portions.
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–8 hours. Mechanism: The Lewis acid activates the nitrile, facilitating electrophilic attack at the ortho-position of the aniline.
Hydrolysis (Critical Step): Cool to room temperature. Carefully quench with 2N HCl (vigorous gas evolution). Heat the biphasic mixture to 80°C for 20 minutes to hydrolyze the intermediate ketimine (
) to the ketone ().
Workup: Separate layers. The aqueous layer contains the product salt. Basify aqueous layer with 4N NaOH to pH 10. Extract the yellow precipitate with DCM.
Purification: Recrystallize from EtOH/Water.
QC Check: TLC (Hexane/EtOAc 4:1). Product is a bright yellow spot, distinct from the starting aniline (colorless/brown). Melting point: ~98–100°C.
2.3. Pathway Visualization
Caption: Conversion of p-chloroaniline to the key 2-aminobenzophenone precursor via Lewis-acid mediated acylation.
The "Z-Drug" Scaffold: Imidazo[1,2-a]pyridines
Zolpidem (Ambien) represents the imidazopyridine class.[5][6][8] Unlike benzodiazepines, these bind with high selectivity to the
subunit, mediating sedation without significant anxiolysis.
The core challenge is constructing the fused bicycle. The most robust route involves the condensation of a 2-aminopyridine with an
-haloketone .
Regioselectivity Issue: The 2-aminopyridine has two nucleophilic sites: the exocyclic amine (
) and the ring nitrogen (). For the correct imidazo[1,2-a]pyridine isomer, the ring nitrogen must attack the -carbon of the ketone first, followed by cyclization of the exocyclic amine onto the carbonyl.
Preparation: Dissolve 2-amino-5-methylpyridine in Ethanol (10 mL/g).
Alkylation: Add 2-bromo-4'-methylacetophenone. Heat to reflux.
Buffering: After 30 minutes, the solution becomes acidic (HBr generation). Add solid
to neutralize. Continue reflux for 4–6 hours.
Precipitation: Cool the mixture. The product often crystallizes directly from the reaction mixture as the hydrobromide salt (if base wasn't excess) or free base.
Workup: Pour into water. Filter the solid precipitate.
Purification: Recrystallize from Acetone.
Self-Validation: The disappearance of the characteristic
-bromo ketone signal in NMR ( ppm, ) confirms cyclization.
Muscimol is a conformationally restricted analog of GABA. Its synthesis is notoriously difficult due to the instability of the isoxazole ring under reducing conditions.
The most elegant route utilizes a nitrile oxide precursor. Nitrile oxides are unstable and must be generated in situ from hydroximoyl halides (usually chloro- or bromo-oximes).
4.2. Workflow: The Nitrile Oxide Route
Precursor A:Dibromoformaldoxime . This is the source of the "C-N-O" fragment.
The nitrile oxide undergoes [3+2] cycloaddition with the alkyne.
Regioselectivity: The oxygen of the nitrile oxide preferentially binds to the more substituted carbon (if electronic factors dominate), but steric factors in propargyl systems favor the 3,5-disubstituted isoxazole, which is required for Muscimol.
4.3. Mechanistic Diagram
Caption: Construction of the isoxazole core via 1,3-dipolar cycloaddition of in situ generated nitrile oxides.
References
Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines. VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." The Journal of Organic Chemistry. Link
George, P., et al. (Synthelabo). (1983). "Imidazo[1,2-a]pyridine derivatives and their therapeutic use." U.S. Patent 4,382,938. Link
McCarry, B. E., & Savard, M. (1981). "A simple synthesis of muscimol." Tetrahedron Letters. Link
Ghorai, M. K., et al. (2020).[9] "Palladium-Catalyzed Benzodiazepines Synthesis." MDPI Molecules. Link
Clayton, T., et al. (2015). "An Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model." Current Medicinal Chemistry. Link
1.1 The "Application Scientist" Perspective
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (CAS 1235488-50-2) is not merely a catalog chemical; it is a critical synthetic scaffold in the manufacturing of Eluxadoline (Viberzi), a mixed
-opioid receptor agonist/-opioid receptor antagonist used for Irritible Bowel Syndrome (IBS-D).
From a process chemistry standpoint, this molecule represents a "pivot point." It stabilizes the aniline nitrogen via methylation and acetylation, preventing unwanted side reactions on the aromatic ring during subsequent condensation steps (typically with N,N-dimethylformamide dimethyl acetal). Its handling requires understanding not just its immediate hazards, but its reactivity profile as a tertiary amide.
1.2 Physicochemical Identity
Property
Data
Application Note
CAS Number
1235488-50-2
Verify against CoA; often confused with non-methylated precursor.
Formula
CHFNO
Molecular Weight: 209.22 g/mol .
Appearance
White to off-white crystalline solid
Coloration often indicates oxidation of trace aniline impurities.
Melting Point
75.5 – 76.5 °C (Polymorph A)
Low MP requires careful temperature control during drying to avoid caking.
Solubility
DMSO, Methanol, DCM
Poor water solubility; aqueous spills require organic solvent extraction.
Part 2: Hazard Identification & Toxicology (The "Why")
2.1 GHS Classification (Predicted/Read-Across)
Note: As a specific intermediate, full REACH registration data may be limited. The following is derived from Structure-Activity Relationship (SAR) analysis of fluorinated acetanilides.
H335: May cause respiratory irritation (STOT SE 3).
2.2 Toxicological Logic: The Acetanilide Moiety
The "Expertise" in handling this compound lies in recognizing the metabolic risks of the acetanilide core.
Metabolic Activation: Upon systemic absorption, amidases can cleave the acetyl group.
Fluorine Effect: The 2-fluoro substituent on the phenyl ring alters the electronic properties, potentially slowing metabolic oxidation but increasing lipophilicity (skin absorption potential).
Aniline Toxicity: The theoretical metabolite (5-acetyl-2-fluoro-N-methylaniline) carries risks typical of anilines, including methemoglobinemia, though the N-methyl group modulates this pathway compared to primary anilines.
Part 3: Operational Safety & Engineering Controls
3.1 The Self-Validating Handling System
Trustworthiness in the lab comes from protocols that fail safely. Do not rely on "being careful"; rely on engineering controls.
Solid Handling (Weighing/Transfer):
Requirement: Enclosed HEPA-filtered weigh station or Class II Biosafety Cabinet.
Reasoning: The low melting point (75°C) means friction from grinding or milling can generate sticky aerosols that bypass standard dust masks.
Validation: Use a static dissipative balance brush. If powder sticks to the brush, static charge is high—increase humidity or use an ionizer to prevent particle scatter.
Solution Preparation:
Solvent Choice: Dissolve in DCM or Ethyl Acetate inside a fume hood.
Exothermic Risk: Dissolution is generally endothermic or neutral, but subsequent reaction with strong bases (e.g., during alkylation steps) is highly exothermic.
3.2 Personal Protective Equipment (PPE) Matrix
Zone
PPE Requirement
Rationale
Ocular
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders that can migrate around lenses.
Dermal
Double Nitrile Gloves (0.11 mm min)
Acetamides are permeation enhancers. Double gloving provides a "breakthrough" buffer.
Respiratory
P95/P100 Respirator (if outside hood)
Mandatory if handling >10g of solid powder outside containment.
Part 4: Synthesis & Stability Context
4.1 Reaction Workflow
In the synthesis of Eluxadoline, this compound is typically subjected to condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
Critical Control Point: The reaction with DMF-DMA requires heating (often reflux).
Safety Implication: Ensure the reactor is dry. Moisture hydrolyzes the acetamide bond, releasing the free aniline (toxic) and acetic acid.
Impurity Watch: If the melting point drops below 70°C, check for the des-methyl impurity (N-(5-acetyl-2-fluorophenyl)acetamide), which has different solubility and toxicity profiles.
4.2 Visualizing the Workflow
Figure 1: Operational workflow for safe handling, emphasizing the QC checkpoint to detect degradation prior to synthesis.
Part 5: Emergency Response Protocols
5.1 Spill Management
Solid Spill: Do not sweep. Dry sweeping generates dust. Use a wet-wipe method or a HEPA vacuum reserved for hazardous drugs.
Liquid Spill (Solvent): Absorb with vermiculite. Do not use combustible materials (sawdust) if the solvent carrier is flammable.
5.2 First Aid Logic
Eye Contact: Flush for 15 minutes. Note: The lipophilic nature of the acetamide means it may resist water washout; use isotonic saline if available.
Skin Contact: Wash with soap and water. Avoid using alcohol or acetone to clean skin—these solvents increase the transdermal absorption of the compound.
5.3 Toxicological Pathway Diagram
Figure 2: Theoretical metabolic pathway highlighting the deacetylation risk common to acetanilide derivatives.
References
Breslin, H. J., et al. (2012). Opioid Receptor Modulators. U.S. Patent 8,163,781. (Describes the synthesis of Eluxadoline and the role of acetamide intermediates).
ChemicalBook. (2024). N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide Product Entry. (Provides CAS verification and physical property data).
European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. (Basis for Read-Across toxicology for fluorinated aromatics).
PubChem. (2024). Compound Summary: N-(2-Fluorophenyl)acetamide (Structural analog used for hazard extrapolation).
Exploratory
A Technical Guide to Determining the Solubility Profile of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide in Organic Solvents
Abstract N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with a high affinity for GABA A receptors[1]. The successful execution of synt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide is a key intermediate in the synthesis of pharmaceutical compounds, particularly those with a high affinity for GABA A receptors[1]. The successful execution of synthesis, purification, crystallization, and formulation of this and subsequent active pharmaceutical ingredients (APIs) is fundamentally dependent on a thorough understanding of its solubility profile in various organic solvents.[2][3][4] This technical guide addresses the critical need for a reliable solubility profile by providing a comprehensive framework for its experimental determination. Due to the absence of extensive publicly available solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, presents predictive models for initial screening, and details a robust, step-by-step experimental protocol for generating precise and accurate solubility data.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is paved with critical physicochemical evaluations. Among the most crucial of these is solubility, defined as the equilibrium amount of a substance that can be dissolved in a specific solvent system under given conditions.[2][5] For an intermediate like N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, its solubility profile dictates:
Reaction Kinetics and Yield: The choice of solvent directly impacts the concentration of reactants in the solution phase, influencing reaction rates and overall yield during synthetic steps.
Purification and Crystallization: Knowledge of solubility across different solvents and temperatures is essential for designing efficient crystallization processes to achieve the desired purity and polymorphic form.[3][4] A steep solubility curve with respect to temperature, for instance, is ideal for cooling crystallization.[2]
Formulation Design: While this compound is an intermediate, the solubility characteristics of precursors can influence the properties of the final API, affecting its formulation into a safe and effective drug product.[6][7]
This guide provides the scientific rationale and actionable protocols to empower researchers to generate the necessary solubility data for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, mitigating risks in process development and accelerating the path to discovery.
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium where the chemical potential of the solute in its solid state equals its chemical potential in the saturated solution.[5][8] This equilibrium is the result of two primary energy considerations:
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
Solvation Energy: The energy released when solute molecules interact with solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. The molecular structure of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide offers key insights into its expected solubility behavior.
Structure: It is a tertiary amide, meaning the nitrogen atom is bonded to two acetyl groups and the fluorophenyl ring.
Polarity: The molecule possesses polar characteristics due to the two carbonyl groups (C=O) and the fluorine atom. These groups can act as hydrogen bond acceptors.
Aromatic System: The phenyl ring introduces a nonpolar, hydrophobic character.
Hydrogen Bonding: As a tertiary amide, it lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor, which will influence its interactions compared to primary or secondary amides.
Based on these features, we can predict its general solubility:
High Solubility Expected: In polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile) that can effectively solvate the polar regions of the molecule.
Moderate Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol, Isopropanol). While it cannot donate a hydrogen bond, the solvent can donate one to the carbonyl oxygens.
Low Solubility Expected: In nonpolar solvents (e.g., Heptane, Toluene, Cyclohexane) which cannot effectively interact with the polar amide functionalities.
The temperature dependence of solubility is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[5] For most solid compounds, the dissolution process is endothermic (requires heat), meaning solubility increases with temperature.[5]
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The isothermal "shake-flask" or "excess solid" method is the gold standard for determining thermodynamic equilibrium solubility.[9] It is a robust and self-validating system when performed with proper controls. The following protocol provides a detailed, step-by-step methodology.
Causality Behind Method Selection
This method is chosen for its accuracy and direct measurement of the equilibrium state. By ensuring an excess of the solid is present over a sufficient period, the resulting liquid phase is guaranteed to be saturated, representing the true thermodynamic solubility limit under the specified conditions. Dynamic methods, while faster, measure a dissolution point that can sometimes deviate from true equilibrium.[2]
Solvents: A selection of analytical or HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane).
Equipment:
Analytical balance (readable to ±0.01 mg).
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.
Temperature-controlled orbital shaker or incubation chamber.
Calibrated thermometer.
Vortex mixer.
Syringes (1 mL or 5 mL).
Syringe filters (0.2 µm or 0.45 µm, PTFE for organic solvents).
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column, or a UV-Vis spectrophotometer.
Volumetric flasks and pipettes for standard preparation.
Step-by-Step Procedure
Preparation of Standards for Quantification:
Accurately prepare a stock solution of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
Perform serial dilutions to create a calibration curve with at least five concentration points that bracket the expected solubility range.
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to establish a linear relationship between concentration and instrument response. This step is critical for accurate quantification of the unknown samples.
Sample Preparation:
Add an excess amount of solid N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide to a series of pre-weighed glass vials. "Excess" means enough solid remains undissolved at the end of the experiment (typically 5-10 mg is sufficient for initial trials).
Record the exact mass of the compound added to each vial.
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Prepare at least three replicates for each solvent to ensure statistical validity.
Equilibration:
Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K).
Agitate the vials at a constant speed for a predetermined period. Causality: A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure the system reaches thermodynamic equilibrium.[5] Preliminary studies can be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.
Sampling and Filtration:
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.
Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe. Causality: This must be done without disturbing the solid material at the bottom.
Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material (PTFE) must be chemically compatible with the solvent.
Sample Analysis:
Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibration curve established in Step 1.
Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
Workflow Visualization
The entire experimental process can be visualized as a logical flow.
Caption: Experimental workflow for determining thermodynamic solubility.
Data Calculation and Presentation
The solubility (S) is calculated from the concentration determined by the analytical method, accounting for any dilution factors.
Calculation:
S (mg/mL) = C * DF
Where:
C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).
DF is the dilution factor (e.g., if 0.1 mL of filtrate was diluted to 10 mL, DF = 10 / 0.1 = 100).
The results should be presented clearly in a tabular format, including the mean of the replicates and the standard deviation to indicate the precision of the measurements.
Table 1: Template for Solubility Data of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Solvent
Temperature (K)
Mean Solubility (mg/mL)
Std. Deviation (mg/mL)
Molar Solubility (mol/L)
Methanol
298.15
Experimental Value
Experimental Value
Calculated Value
Ethanol
298.15
Experimental Value
Experimental Value
Calculated Value
Acetone
298.15
Experimental Value
Experimental Value
Calculated Value
Acetonitrile
298.15
Experimental Value
Experimental Value
Calculated Value
Ethyl Acetate
298.15
Experimental Value
Experimental Value
Calculated Value
Toluene
298.15
Experimental Value
Experimental Value
Calculated Value
Heptane
298.15
Experimental Value
Experimental Value
Calculated Value
| Additional Solvents | e.g., 310.15 | Experimental Value | Experimental Value | Calculated Value |
Conclusion
References
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]
Vermeire, F. H., & Green, W. H. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Available at: [Link]
Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Available at: [Link]
Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]
Unknown Author. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Available at: [Link]
Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]
Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
Jouyban, A., & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Available at: [Link]
Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]
Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. Available at: [Link]
Google Patents. (n.d.). N-[5-(3-DIMETHYLAMINO-ACRYLOYL)-2-FLUOROPHENYL]-N-METHYLACETAMIDE AND METHOD OF PRODUCING N-{2-FLUORO-5-[3-THIOPHENE-2-CARBONYL-PYRAZOLO[1,5-a]PYRIMIDIN-7-YL]PHENYL}.
Synthesis of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide from N-(5-acetyl-2-fluorophenyl)acetamide
Application Note & Protocol Topic: Audience: Researchers, scientists, and drug development professionals. Strategic N-Methylation of an Acetamide Intermediate: A Detailed Protocol and Mechanistic Insight Introduction The...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic:
Audience: Researchers, scientists, and drug development professionals.
Strategic N-Methylation of an Acetamide Intermediate: A Detailed Protocol and Mechanistic Insight
Introduction
The introduction of a methyl group to a nitrogen atom within a molecule, or N-methylation, is a fundamental transformation in synthetic and medicinal chemistry. This seemingly simple modification can profoundly alter a compound's pharmacological profile, a phenomenon often referred to as the "magic methyl effect".[1] It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The target molecule of this guide, N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, is a tertiary amide, a structural motif present in numerous pharmaceutically active compounds.
This document provides a comprehensive, field-tested protocol for the synthesis of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, starting from its secondary amide precursor, N-(5-acetyl-2-fluorophenyl)acetamide. We will delve into the causality behind the choice of reagents and conditions, present a self-validating experimental workflow, and underscore the critical safety considerations inherent in this type of chemical synthesis.
Reaction Principle: The SN2 Pathway for Amide Alkylation
The N-methylation of a secondary amide is a classic example of nucleophilic substitution. The core challenge lies in the inherently low nucleophilicity of the amide nitrogen. To overcome this, the amide must first be converted to its conjugate base, the much more nucleophilic amidate anion. This is achieved by deprotonation with a strong, non-nucleophilic base. The resulting anion then displaces a leaving group from the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction.
The choice of base is critical; it must be strong enough to deprotonate the amide (pKa ≈ 17-18 in DMSO) but should not interfere with the electrophilic methylating agent or the solvent.[2] Sodium hydride (NaH) is a common and effective choice for this purpose, as it irreversibly deprotonates the amide, producing the sodium amidate and hydrogen gas.[3][4]
Application Note & Protocol: Synthesis of a Key Enaminone Intermediate via Condensation of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide with DMF-DMA
Abstract: This document provides a comprehensive guide to the reaction between N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide and N,N-dimethylformamide dimethylacetal (DMF-DMA). The reaction yields N-[5-(3-dimethylamino-a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the reaction between N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide and N,N-dimethylformamide dimethylacetal (DMF-DMA). The reaction yields N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide, a valuable enaminone intermediate. This guide details the underlying mechanism, provides a field-proven experimental protocol derived from established literature, and discusses the significance of the product as a precursor in pharmaceutical synthesis, particularly for compounds targeting the GABA A receptor.
Introduction and Strategic Significance
The condensation of activated methyl groups, such as those found in acetyl moieties, with N,N-dimethylformamide dimethylacetal (DMF-DMA) is a cornerstone transformation in modern organic synthesis. This reaction provides a highly efficient route to β-dimethylaminovinyl ketones, commonly known as enaminones.[1] These resulting structures are exceptionally versatile synthetic intermediates, embodying a "push-pull" electronic system where the amine group pushes electron density and the carbonyl group pulls it.[2] This electronic arrangement makes them valuable synthons for constructing a wide array of carbocyclic and heterocyclic systems.[2][3]
The specific reaction of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide with DMF-DMA is of particular interest to the drug development community. The product, N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide, serves as a key intermediate in the synthesis of halogenated pyrazolo[1,5-a]pyrimidines. These downstream compounds have demonstrated high affinity for GABA A receptors, a critical target in neuroscience and pharmacology.[4] This guide offers a detailed protocol and mechanistic rationale to empower researchers to reliably perform this important synthesis.
Reaction Mechanism and Rationale
The formation of the enaminone product proceeds through a condensation reaction. The methyl group of the acetyl moiety is rendered acidic (a C-H acidic compound) by the adjacent electron-withdrawing carbonyl group. DMF-DMA, a formamide acetal, serves as a powerful and highly reactive one-carbon synthon.[5]
The reaction mechanism can be described as follows:
Deprotonation: The reaction is typically performed at elevated temperatures, which facilitates the initial, often rate-limiting, deprotonation of the acetyl methyl group to form an enolate intermediate.
Nucleophilic Attack: The enolate attacks the electrophilic carbon of DMF-DMA.
Elimination Cascade: The resulting tetrahedral intermediate is unstable and undergoes a cascade of elimination steps. Methanol is eliminated first, followed by the loss of a second equivalent of methanol (or methoxide which is then protonated). The process concludes with the elimination of a dimethylamine molecule, driven by the formation of the stable, conjugated enaminone system.
The overall transformation effectively replaces two hydrogen atoms of the acetyl methyl group with a =(CH)-N(CH3)2 fragment, a process known as aminomethylenation.[6][7]
Caption: Generalized mechanism for enaminone formation.
Detailed Experimental Protocol
This protocol is adapted from a procedure described in the patent literature for the synthesis of N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide.[4]
Materials and Reagents
Reagent
CAS No.
Molar Mass ( g/mol )
Quantity (g)
Moles (mol)
Molar Eq.
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
1199773-04-5
209.21
75.0
0.36
1.0
N,N-Dimethylformamide dimethylacetal (DMF-DMA)
4637-24-5
119.16
86.4
0.72
2.0
Toluene
108-88-3
92.14
400 mL
-
-
n-Heptane
142-82-5
100.21
400 mL
-
-
Equipment
Round-bottom flask (1 L capacity) equipped with a reflux condenser and magnetic stirrer
Heating mantle with temperature controller
Buchner funnel and filtration flask
Vacuum oven
Step-by-Step Procedure
Reaction Setup: To a 1 L round-bottom flask, add 75.0 g (0.36 mol) of N-(5-acetyl-2-fluorophenyl)-N-methylacetamide.
Reagent Addition: Add 96.3 mL (86.4 g, 0.72 mol) of N,N-dimethylformamide dimethylacetal (DMF-DMA). Note: DMF-DMA is used in excess to drive the reaction to completion and can also serve as the initial solvent.
Heating: Heat the resulting solution under reflux for 8 hours. The reaction temperature should be maintained between 70-90°C.[4] Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
Dilution: After 8 hours, while maintaining the temperature at approximately 80°C, add 400 mL of toluene to the reaction mixture.
Precipitation: Slowly add 400 mL of n-heptane to the hot toluene solution. n-Heptane acts as an anti-solvent, causing the product to precipitate out of the solution.
Crystallization: Turn off the heat and allow the solution to cool slowly to 15-20°C to ensure complete crystallization of the product.
Isolation: Filter the resulting white-yellowish precipitate using a Buchner funnel.
Washing: Wash the filtered solid with 263 mL of a pre-mixed 1:1 (v/v) mixture of toluene and n-heptane to remove any residual impurities.
Drying: Dry the product under vacuum at 40°C until a constant weight is achieved. The expected yield is high, in the range of 91-92%.[4]
Caption: Step-by-step experimental workflow.
Product Characterization
The final product, N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide, should be characterized to confirm its identity and purity. Standard analytical techniques include:
Melting Point: The reported melting point is 131-132°C.[4]
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the characteristic signals for the dimethylamino group and the vinyl protons. The E-configuration is typically observed for such products.[8][9]
Mass Spectrometry (MS): To confirm the molecular weight (C14H17FN2O2, MW: 264.30 g/mol ).
Infrared (IR) Spectroscopy: To identify key functional groups, such as the conjugated ketone and enamine C=C bond.
Safety & Handling
Work in a well-ventilated fume hood.
DMF-DMA is flammable and an irritant. Avoid contact with skin and eyes.
Toluene and n-heptane are flammable solvents. Avoid open flames and sparks.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Outlook
The reaction of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide with DMF-DMA is a robust and high-yielding method for producing a valuable enaminone intermediate. The protocol is straightforward and relies on common laboratory reagents and equipment. The resulting product is a critical building block for the synthesis of pharmacologically active molecules, demonstrating a direct and practical application of enaminone chemistry in the field of drug discovery and development.
References
Liskon Biological. (2024, May 24). Reaction between DMF-DMA and methyl groups.
Google Patents. N-(5-ACETYL-2-FLUOROPHENYL)-N-METHYLACETAMIDE, METHOD OF PRODUCING N-[5-(3-DIMETHYLAMINO-ACRYLOYL)-2-FLUOROPHENYL]-N-METHYLACETAMIDE AND METHOD OF PRODUCING N-{2-FLUORO-5-[3-THIOPHENE-2-CARBONYL-PYRAZOLO[1,5-a]PYRIMIDIN-7-YL]PHENYL}-N-METHYLACETAMIDE.
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
Enamine. Bredereck's reagent.
ResearchGate. Some reactions of DMF‐DMA reagent with methylene groups.
Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines.
RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.
Al-Mousawi, S., et al. (2008, February 29). Enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. Arkivoc.
Kant, R., et al. (2012). 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. PMC.
ResearchGate. (2021, July 5). Could you help me with the mechanism of this reaction?.
Grokipedia. tert-Butoxybis(dimethylamino)methane.
Lemmerer, A., et al. (2009). 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. PMC.
Abu-Shanab, F. A., et al. (2011, December 15). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing.
Application Note: Scalable Synthesis Architectures for GABA-A Receptor Modulators
From Continuous Flow to Biocatalytic Stereocontrol Executive Summary & Strategic Importance The GABA-A receptor remains a premier target for treating anxiety, epilepsy, and postpartum depression (PPD). However, the chemi...
Author: BenchChem Technical Support Team. Date: February 2026
From Continuous Flow to Biocatalytic Stereocontrol
Executive Summary & Strategic Importance
The GABA-A receptor remains a premier target for treating anxiety, epilepsy, and postpartum depression (PPD). However, the chemical diversity of its modulators—ranging from planar benzodiazepines to complex 3D neurosteroids—presents distinct scale-up challenges.
Transitioning from Medicinal Chemistry (milligram scale) to Process Chemistry (kilogram scale) requires a fundamental shift in strategy:
Neurosteroids (e.g., Brexanolone): The challenge is Stereoselectivity . Achieving the specific 3
-hydroxy, 5-hydrogen configuration often requires expensive chiral reagents or difficult purifications.
Benzodiazepines (e.g., Diazepam): The challenge is Process Safety . Classical batch routes involve hazardous intermediates and high-temperature cyclizations.
Z-Drugs (e.g., Zolpidem): The challenge is Atom Economy . Reducing step counts and avoiding expensive coupling reagents (like CDI) is critical for generic viability.
This guide details three scalable protocols addressing these bottlenecks using modern synthesis architectures.
Module A: Neurosteroids (Brexanolone/Zuranolone)
The Challenge: Constructing the specific stereochemical configuration at C3 and C5 positions. Natural progesterone reduction often yields mixtures of isomers.
Mechanistic Insight: The Mitsunobu Inversion Strategy
While biocatalysis (Ketoreductases) is emerging, the most robust chemical route for scaling Brexanolone (Allopregnanolone) involves a "Inversion Strategy."
Hydrogenation: Reduce Pregnenolone to Isopregnanolone (3
-OH).
Inversion: Use Mitsunobu conditions to invert the 3
-OH to the active 3-OH configuration.
Critical Scale-Up Factor: The Mitsunobu reaction generates Triphenylphosphine oxide (TPPO), a difficult-to-remove byproduct. The protocol below utilizes a solvent-switch precipitation method to remove TPPO without chromatography.
Protocol 1: Scalable Semisynthesis of Brexanolone
Target Scale: 100g - 1kg
Reagents:
Substrate: Isopregnanolone (obtained via Pd/C hydrogenation of Pregnenolone)
The Challenge: Batch synthesis of 1,4-benzodiazepines involves handling lachrymatory
-haloacetyl halides and high-temperature cyclizations that are unsafe in large batch reactors.
Solution: Telescoped Continuous Flow Chemistry
Flow chemistry allows for "Stop-Flow" safety. Hazardous intermediates are generated and consumed immediately within the tubing, and high temperatures (superheating) can be achieved safely due to the small internal volume.
Protocol 2: Two-Stage Continuous Flow Synthesis of Diazepam
Based on Microfluidic architectures (e.g., Vapourtec/Chemtrix systems)
Throughput: Capable of >100g/day in a standard lab-scale flow unit.
Module C: Z-Drugs (Zolpidem)
The Challenge: The original synthesis uses Carbonyldiimidazole (CDI) for amidation.[7] CDI is hygroscopic, expensive, and releases CO2, making it poor for ton-scale manufacturing.
Visualizing the decision tree for obtaining the difficult 3
configuration.
Caption: The "Inversion Strategy" for Brexanolone synthesis, highlighting the critical TPPO removal step.
References
Baumann, M., Baxendale, I. R., et al. (2013). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery.[5][9] RSC Advances.[9] Retrieved from [Link]
Frontiers in Chemical Engineering. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
Arkivoc. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem.[7] Retrieved from [Link]
Application Notes & Protocols: Synthesis of (E)-N-[5-(3-Dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide via Reflux with DMF-DMA
Introduction: Strategic Importance and Reaction Overview The synthesis of (E)-N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide represents a critical step in the development of advanced pharmaceutical int...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance and Reaction Overview
The synthesis of (E)-N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide represents a critical step in the development of advanced pharmaceutical intermediates. This enamine compound is a key precursor for building complex heterocyclic structures, notably those with a high affinity for the GABA A receptor, which are of significant interest in drug discovery.[1]
The procedure detailed herein describes the condensation reaction between N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is a highly effective and versatile reagent used to formylate compounds containing active methyl or methylene groups, leading to the formation of enamines.[2][3] This reaction leverages the electrophilic nature of the central carbon in DMF-DMA and the nucleophilicity of the acetyl group's α-carbon on the starting material. The process is typically conducted under reflux conditions to drive the reaction to completion, yielding the desired enaminone product which can be readily isolated via crystallization.
Reaction Principle and Mechanism
The core of this synthesis is a condensation reaction that transforms an active methyl ketone into a β-dimethylamino-α,β-unsaturated ketone (an enaminone).
Mechanism:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the enolate form of the acetyl group from N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide on the electrophilic central carbon of DMF-DMA.[4]
Intermediate Formation: This attack forms a tetrahedral intermediate.
Elimination: The intermediate is unstable and eliminates a molecule of methanol. This elimination is the driving force of the reaction and is facilitated by the reflux conditions. The loss of methanol results in the formation of the stable, conjugated enamine product.[4]
This transformation is a cornerstone of heterocyclic synthesis, providing a versatile building block for subsequent cyclization reactions.[5][6]
This protocol is adapted from established procedures for the synthesis of the target compound.[1]
Step 1: Reaction Setup
Ensure all glassware is thoroughly dried to prevent hydrolysis of the DMF-DMA reagent.[4]
In a round-bottom flask equipped with a magnetic stir bar, add N-(5-acetyl-2-fluorophenyl)-N-methylacetamide (e.g., 75.0 g, 0.36 mol).
Place the flask in a heating mantle.
Under a fume hood, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 96.3 mL, 86.4 g, 0.72 mol). This corresponds to approximately 2.0 molar equivalents.[1]
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
Establish an inert atmosphere by flushing the system with nitrogen or argon.
Step 2: Reflux Conditions
Begin stirring the reaction mixture.
Gently heat the solution to reflux. The temperature should be maintained around the boiling point of DMF-DMA (~103-108°C), though the reaction can also proceed effectively at a slightly lower temperature range of 70-90°C.[1]
Maintain the reflux with continuous stirring for approximately 8 hours.[1]
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[4]
Step 3: Product Crystallization and Work-up
After the reflux period is complete, reduce the temperature of the reaction mixture to 80°C.
While maintaining the temperature at 80°C, slowly add 400 mL of toluene to the flask with stirring.[1]
Following the toluene addition, slowly add 400 mL of n-heptane to the mixture, again ensuring the temperature remains at 80°C.[1] The toluene/n-heptane solvent system is designed to control the solubility of the product, allowing for effective crystallization upon cooling.
Once the addition is complete, turn off the heat and allow the solution to cool slowly to room temperature (15-20°C) to promote the formation of well-defined crystals.[1]
Step 4: Isolation and Drying
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake with 263 mL of a pre-mixed 1:1 (v/v) toluene:n-heptane solution to remove any residual DMF-DMA and other impurities.[1]
Dry the collected white-yellowish solid under vacuum at 40°C until a constant weight is achieved.
Caption: Workflow for the synthesis of the target enamine.
Safety and Handling (EHS)
General Precautions: This procedure must be conducted in a well-ventilated chemical fume hood.[9][10] An appropriate fire extinguisher (sand, carbon dioxide, or powder) should be readily available.[10]
DMF-DMA Hazards: DMF-DMA is flammable and moisture-sensitive.[4][11] It should be stored in a tightly sealed container under an inert atmosphere and kept away from ignition sources.[4][10] Avoid contact with skin and eyes; inhalation of vapors should be avoided.[10]
Solvent Hazards: Toluene and n-heptane are flammable liquids. Avoid inhalation and skin contact.
Personal Protective Equipment (PPE): Always wear chemical-resistant goggles, a flame-retardant lab coat, and butyl rubber or nitrile gloves.[8][12]
Waste Disposal: All chemical waste, including solvents and residual reaction mixture, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Product Characterization
The identity and purity of the final product, (E)-N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide, should be confirmed using standard analytical techniques:
Melting Point: The purified product should exhibit a sharp melting point. The literature value is 131-132°C.[1]
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure, including the characteristic signals for the vinyl protons and the dimethylamino group.[2]
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of the enone system and other key functional groups.
Troubleshooting and Optimization
Low or No Yield:
Cause: Presence of moisture, leading to the decomposition of DMF-DMA.[4]
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Store DMF-DMA under an inert atmosphere.[4]
Cause: Insufficient reaction time or temperature.
Solution: Monitor the reaction by TLC to ensure the starting material is fully consumed before work-up. The reflux time can be extended if necessary.
Oily Product / Failure to Crystallize:
Cause: Impurities present in the reaction mixture.
Solution: Ensure the correct stoichiometry of reagents. The washing step during filtration is critical for removing soluble impurities. If an oil persists, attempt to triturate with cold heptane or perform recrystallization from a different solvent system.
Reaction Optimization:
The reaction can also be performed in a high-boiling inert solvent such as xylene or toluene instead of running it neat.[3] This can sometimes provide better temperature control and easier handling, though it may require longer reaction times. The optimal conditions should be determined empirically.[4]
References
Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. Google Scholar.
Safety D
Technical Support Center: Optimizing Formylation Reactions with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA). Benchchem.
Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Google Scholar.
N,N-Dimethylformamide dimethyl acetal: Applications and Prepar
N-(5-ACETYL-2-FLUOROPHENYL)-N-METHYLACETAMIDE, METHOD OF PRODUCING N-[5-(3-DIMETHYLAMINO-ACRYLOYL)-2-FLUOROPHENYL]-N-METHYLACETAMIDE AND METHOD OF PRODUCING N-{2-FLUORO-5-[3-THIOPHENE-2-CARBONYL-PYRAZOLO[1,5-a]PYRIMIDIN-7-YL]PHENYL}-N-METHYLACETAMIDE.
Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Diffe… OUCI.
Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI.
enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. Google Scholar.
Dimethylformamide (DMF). Chemius.
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Google Scholar.
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Google Scholar.
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Google Scholar.
Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Liskon Biological.
Solvent selection for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide reactions
This Application Note and Protocol Guide is designed for process chemists and researchers optimizing the synthesis and reactivity of -(5-Acetyl-2-fluorophenyl)- -methylacetamide (referred to herein as NAFMA ).[1] This gu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for process chemists and researchers optimizing the synthesis and reactivity of
-(5-Acetyl-2-fluorophenyl)--methylacetamide (referred to herein as NAFMA ).[1]
This guide deviates from standard templates to focus on the critical process parameters (CPPs) governing solvent selection: solubility thermodynamics, reaction kinetics, and downstream isolation mechanics.
Solvent Selection for
-(5-Acetyl-2-fluorophenyl)-
-methylacetamide[1]
Executive Summary & Chemical Context
-(5-Acetyl-2-fluorophenyl)--methylacetamide (NAFMA) is a high-value pharmaceutical intermediate, most notably utilized in the synthesis of Elagolix (a GnRH antagonist) and related GABA-A receptor modulators.[1]
Its structure features three competing functionalities that dictate solvent interaction:
The Acetyl Group (C-5): A polar, electrophilic ketone susceptible to condensation and reduction.[1]
The Fluorine Atom (C-2): Induces lipophilicity and alters the electronic density of the aromatic ring, affecting solubility in chlorinated solvents.[1]
The
-Methylacetamide Moiety: A tertiary amide capable of hydrogen bond acceptance but not donation, imparting high solubility in polar aprotic solvents.[1]
Process Criticality: The primary downstream application of NAFMA involves condensation with
-dimethylformamide dimethylacetal (DMF-DMA) to form enaminones.[1] Solvent selection for this step is binary: it must solubilize the reactant at high temperatures but promote crystallization of the product upon cooling.[1]
Physicochemical Profiling & Solubility Logic
Understanding the solubility profile is a prerequisite for reaction optimization.[1] Based on the chemical structure and industrial patent data, the solubility behavior of NAFMA is categorized below.
Table 1: Predicted & Observed Solubility Profile
Solvent Class
Representative Solvents
Solubility Rating
Process Utility
Polar Aprotic
DMF, DMSO, DMAc
High
Excellent for nucleophilic substitutions; difficult to remove (high BP).[1]
Chlorinated
Dichloromethane (DCM), Chloroform
High
Ideal for transport and low-temp reactions; environmental concerns.[1]
Aromatic
Toluene, Xylene
Moderate (Hot) / Low (Cold)
GOLD STANDARD for crystallization-driven isolation.[1]
Aliphatic
n-Heptane, Hexane, Cyclohexane
Insoluble
Critical antisolvent for purification.
Protic
Methanol, Ethanol, Water
Moderate
Avoid in condensation reactions where alcohol is a byproduct (equilibrium shift).
Mechanism of Action: The "Toluene Effect"
In industrial protocols, Toluene is the solvent of choice.
Reasoning: NAFMA exhibits a steep solubility curve in toluene.[1] It dissolves readily at reflux (
) but crystallizes out upon cooling to .[1] This property allows for "one-pot" reaction and purification, eliminating the need for silica chromatography.[1]
Reaction-Specific Solvent Protocols
Workflow Visualization
The following diagram illustrates the solvent-dependent reaction cascade for NAFMA, moving from synthesis to downstream enaminone formation.
Figure 1: Synthetic pathway highlighting critical solvent changes from polar aprotic (synthesis) to non-polar aromatic (downstream condensation).[1]
Protocol A: Synthesis of Enaminone from NAFMA
Context: This is the primary reaction for NAFMA in drug development.[1] The reaction converts the acetyl group into a dimethylamino-acryloyl group.[1]
Reaction:
Note: DMF-DMA can act as a co-solvent.[1] If the mixture is too viscous, add a minimum volume of Toluene (
).
Reaction (Reflux): Heat the mixture to reflux (
) .
Mechanistic Insight: The reaction generates methanol.[1] Using a Dean-Stark trap or open reflux allows methanol to escape, driving the equilibrium forward (Le Chatelier’s principle).
While NAFMA is soluble in methanol, its use as a reaction solvent is contraindicated for the DMF-DMA condensation.[1] The reaction produces methanol as a byproduct.[1]
Law of Mass Action: High concentration of methanol in the solvent prevents the reaction from reaching completion.[1]
Solution: Use Toluene or neat DMF-DMA .[1] These allow the volatile methanol byproduct to boil off, driving the reaction to
conversion.
Impurity Management[1]
Hydrolysis Risk: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acid/base at high temperatures.[1] Avoid using water or unbuffered aqueous solvents at reflux.[1]
Dimerization: In the absence of sufficient solvent (running "neat"), the enaminone product can undergo self-condensation. Dilution with Toluene at the end of the reaction prevents this.[1]
References
Vertex AI Search. (2026).[1] N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide synthesis and reactions. 2[4]
PubChem. (2025).[1][5] N-Methylacetamide Compound Summary. National Library of Medicine.[1] Link
Google Patents. (2020).[1] Improved process for the preparation of elagolix and its intermediates (WO2020240375A1).[1] Link
BenchChem. (2025).[1] Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents. Link
Application Note: Precision N-Methylation of Acetamide Derivatives
Executive Summary The N-methylation of acetamide derivatives (R-NH-Ac or Ar-NH-Ac) is a pivotal transformation in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and conformational pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-methylation of acetamide derivatives (R-NH-Ac or Ar-NH-Ac) is a pivotal transformation in medicinal chemistry, often used to modulate the lipophilicity, metabolic stability, and conformational profile of drug candidates. However, this seemingly simple reaction is complicated by the ambident nucleophilicity of the amide group. The nitrogen atom competes with the oxygen atom, leading to a mixture of the desired N-methyl amide and the undesired O-methyl imidate.
This guide provides three validated protocols ranging from classical "brute force" methods to modern green chemistry approaches. It emphasizes the mechanistic control required to ensure N-selectivity and reproducibility.
Mechanistic Insight: The Selectivity Challenge
To master this reaction, one must understand the electronic battleground. Amides exist in resonance structures where the nitrogen lone pair is delocalized into the carbonyl oxygen.
The Ambident Nucleophile
Oxygen (Hard Nucleophile): Carries significant partial negative charge due to resonance. Kinetically favored under neutral or specific Lewis acid conditions.
Nitrogen (Soft Nucleophile): Becomes the primary nucleophile only upon deprotonation or under thermodynamic control.
Thermodynamic vs. Kinetic Control
A critical insight for researchers is that O-methylation is often reversible , while N-methylation is irreversible .
Kinetic Phase: Initial attack by the electrophile (MeI) may occur at the Oxygen (forming an imidate salt).
Thermodynamic Phase: In the presence of iodide ions (nucleophilic catalyst) and heat, the methyl group on the oxygen is cleaved (via
attack by ), regenerating the amide anion, which eventually alkylates at the Nitrogen.
Key Takeaway: If you observe O-methylation, do not quench . Extend reaction time and/or increase temperature to drive the equilibrium toward the stable N-methyl amide.
Figure 1: Reaction pathway illustrating the kinetic vs. thermodynamic landscape of amide methylation.
Protocol Selection Matrix
Parameter
Method A: Classical (NaH)
Method B: Phase Transfer (PTC)
Method C: Green (DMC)
Scale
Small (mg to g)
Medium to Large (kg)
Industrial / Green
Substrate Scope
Difficult/Sterically hindered
General purpose
Electron-rich amides
Moisture Sensitivity
High (Strictly Anhydrous)
Low (Biphasic system)
Low
Reagents
NaH, MeI (Toxic)
KOH, TBAB, MeI/DMS
Dimethyl Carbonate (Non-toxic)
Selectivity
Excellent (N-selective)
Good
High (Tunable by Temp)
Detailed Experimental Protocols
Method A: The "Gold Standard" (Sodium Hydride / Iodomethane)
Best for: Small-scale discovery chemistry where yield is paramount and water exclusion is easy.
Reagents:
Substrate: Acetamide derivative (1.0 equiv)
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)
Electrophile: Iodomethane (MeI) (1.2 – 1.5 equiv)
Solvent: Anhydrous DMF or THF (0.1 M – 0.2 M concentration)
Step-by-Step Protocol:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at
.
Addition: Dissolve the acetamide substrate in minimal DMF and add dropwise to the NaH suspension.
Observation: Evolution of
gas. Stir at for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.
Methylation: Cool back to
. Add MeI (1.2 equiv) dropwise.
Note: MeI is volatile and toxic; handle in a fume hood.
Reaction: Allow to warm to RT. Stir for 2–16 hours.
QC Check: TLC/LCMS. If O-methyl imidate is present, heat to
for 2 hours.
Quench: Carefully add saturated
solution at .
Workup: Extract with EtOAc (x3). Wash organic layer with water (x3) to remove DMF, then brine. Dry over
.
Method B: Scalable Phase Transfer Catalysis (PTC)
Best for: Process chemistry, larger scales, and avoiding hazardous NaH handling.
Electrophile: MeI or Dimethyl Sulfate (DMS) (1.2 equiv)
Solvent: Toluene or 2-MeTHF (0.5 M)
Step-by-Step Protocol:
Mixture: In a flask, combine the acetamide, powdered KOH, and TBAB in Toluene.
Agitation: Vigorous stirring is essential to create a high surface area between the solid base and organic phase.
Addition: Add MeI dropwise at RT.
Exotherm: The reaction may be slightly exothermic.
Reaction: Heat to
. The quaternary ammonium salt transports the amide anion into the organic phase as a "loose ion pair," which enhances nucleophilicity and N-selectivity.
Workup: Filter off the inorganic salts. Wash the filtrate with water.[1] Evaporate solvent.[2][3]
Switch to stronger base (NaH) or increase catalyst load (TBAB) in Method B.
O-Methylation (Imidate)
Kinetic control dominance
Do not stop. Heat the reaction () to drive thermodynamic rearrangement. Add NaI (0.1 eq) to catalyze the rearrangement.
Over-methylation
Primary amide substrate
If starting with , mono-methylation is difficult. Consider protecting group strategy (e.g., reductive amination of with formaldehyde, then acetylation).
Hydrolysis
Wet solvents
Ensure anhydrous DMF/THF for Method A. Amide anions are extremely basic and will grab protons from water instantly.
Decision Tree for Protocol Execution
Figure 2: Workflow for selecting the optimal methylation strategy based on scale and constraints.
References
Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. In J. Zabicky (Ed.), The Chemistry of Functional Groups. Interscience. Link
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. Link
Gajda, T., & Zwierzak, A. (1981). Phase-transfer-catalysed N-alkylation of carboxamides. Synthesis, 1981(12), 1005-1008. Link
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride.[12] Scientific Update. Link
Tundo, P., et al. (2018). Dimethyl Carbonate: Green Solvent and Ambident Reagent. Journal of the Mexican Chemical Society. Link
Troubleshooting low purity in N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide production
Executive Summary & Molecule Analysis User Query: "I am experiencing low purity (<85%) and consistent side-product formation during the synthesis of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide." Technical Context: This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Analysis
User Query: "I am experiencing low purity (<85%) and consistent side-product formation during the synthesis of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide."
Technical Context:
This molecule is a critical intermediate, often utilized in the synthesis of pyrazolo[1,5-a]pyrimidines (GABA-A receptor modulators).[1][2] The synthesis typically involves the N-methylation of the precursor N-(5-acetyl-2-fluorophenyl)acetamide.[3][2]
Structural Challenges:
Ortho-Fluorine Sterics: The fluorine atom at the 2-position creates steric bulk and electronic repulsion, hindering nucleophilic attack by the amide nitrogen.[3][1]
Ambident Nucleophilicity: The amide group can react at the Nitrogen (desired) or Oxygen (undesired O-methylation/imidate formation).[3][1]
Ketone Sensitivity (The "Gotcha"): The 5-acetyl group (
) contains acidic -protons ().[3][1] Using strong bases (e.g., NaH, LDA) creates a risk of enolization and subsequent C-alkylation or aldol condensation side reactions.[1]
Diagnostic Logic: Why is your purity low?
Use this decision matrix to identify your specific failure mode based on your analytical data (HPLC/NMR).
Figure 1: Diagnostic logic tree for identifying impurity sources in amide methylation.
Frequently Asked Questions (Technical Deep Dive)
Q1: I am using Sodium Hydride (NaH) and Methyl Iodide (MeI). Why is my reaction mixture turning black/tarry?
Root Cause:C-Alkylation & Polymerization.
You are likely deprotonating the 5-acetyl group .[3] NaH is a strong, non-selective base.[3][1] It removes the proton from the amide (
) and the ketone -methyl ().[3][1] Once the ketone enolate forms, it reacts with MeI (C-methylation) or undergoes Aldol condensation with itself, leading to oligomers (tar).[1]
Corrective Action:
Switch to a milder base system. Sodium Hydroxide (NaOH) or Potassium Carbonate (
) are sufficiently basic to deprotonate the amide (especially with the electron-withdrawing Fluorine and Acetyl groups lowering the amide ) but are kinetically slower to deprotonate the ketone in aprotic solvents.[3][1]
Q2: I see a product with the correct mass (M+153+14 = 167 m/z) but incorrect NMR shifts. What is it?
Root Cause:O-Methylation (Imidate formation).
Amide anions are ambident nucleophiles.[3] Reaction at the Oxygen atom forms an imidate ester (
Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, the Oxygen is the "hard" center and Nitrogen is the "soft" center.[1]
Trigger: Using "hard" electrophiles (like Dimethyl Sulfate) or highly polar aprotic solvents (DMSO/DMF) with naked ions can sometimes favor O-alkylation.[3][1]
Corrective Action:
Electrophile Switch: Use Methyl p-toluenesulfonate (MeOTs) .[3] It is softer than MeI and often favors N-alkylation.[3]
Solvent: Switch to Acetonitrile (MeCN) or a biphasic system (Toluene/Water).[3][1]
Q3: The reaction stalls at 60% conversion. Should I add more base?
Root Cause:Steric Hindrance (The Ortho-Fluorine Effect).
The 2-fluoro substituent twists the amide out of planarity and physically blocks the approach of the electrophile.[1] Adding massive excess base won't help and will only increase side reactions (see Q1).[3][1]
Corrective Action:
Use Phase Transfer Catalysis (PTC) .[3][1]
Why: The PTC extracts the deprotonated amide into the organic layer as a loose ion pair, making the Nitrogen highly nucleophilic ("naked anion") while keeping the base in the aqueous layer, minimizing ketone side reactions.[1]
Recommended Optimized Protocol
This protocol is derived from industrial optimizations for similar GABA-A intermediates [1], prioritizing regioselectivity (N vs O) and functional group compatibility (Ketone safety).[3][1]
Aromatic Region: 3 protons.[3][1] The proton at position 6 (ortho to the N-Me group) may shift significantly compared to the starting material due to the loss of the H-bond donor (NH).[1]
Common Failure Signature:
Doublet at ~2.8 ppm: Indicates unreacted Methylamine (if MeNH2 was used) or incomplete methylation (unlikely here).[3][1]
Methoxy Signal (~3.8 ppm): Indicates O-methylation (Imidate).[3][1] If you see this, your temperature was likely too high or the solvent too polar.[3][1]
References
Vertex Pharmaceuticals/Evotec. (2006).[3][1] Substituted Pyrazolopyrimidines as GABA-A Receptor Modulators. Patent WO2006128692 / US20090036468.[3][1] (Describes the specific methylation of N-(5-acetyl-2-fluorophenyl)acetamide using MeOTs/NaOH).
Smith, M. B. (2020).[3][1][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[3][1] Wiley.[3][1] (General reference for Amide Alkylation and HSAB theory).
Cheung, L. L., et al. (2020).[3][1] Selective N-Methylation of Amides.[3] Journal of Organic Chemistry.[3][1][6] (Discussing mitigation of O-methylation).
PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. (Precursor synthesis reference).
Optimizing recrystallization of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide from toluene/heptane
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering difficulties with the purification of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (an intermed...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers encountering difficulties with the purification of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (an intermediate often associated with GABA-A receptor modulators and kinase inhibitors).[1][2]
The recrystallization of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide from Toluene/Heptane is a classic example of an aromatic amide purification challenged by a narrow Metastable Zone Width (MSZW).[1][2]
While Toluene provides excellent solubility via
- interactions with the fluorophenyl ring, the addition of Heptane (a non-polar aliphatic anti-solvent) often induces Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystal nucleation occurs.[1][2] This is primarily due to the N-methyl group, which disrupts intermolecular hydrogen bonding, lowering the melting point compared to its N-H precursor.[1][2]
Physicochemical Profile
Property
Value / Characteristic
Implication for Recrystallization
Solubility in Toluene
High (at C)
Good primary solvent; requires heating to near reflux.[1][2]
Add Toluene (3.0 - 4.0 vol) relative to mass (e.g., 3-4 mL per gram).
Heat to 80–85°C . Agitate until fully dissolved.
Note: If insolubles remain (likely inorganic salts from the methylation step), perform a hot filtration at this stage.[1][2]
Phase 2: The Critical Nucleation Point
4. Cool the solution slowly to 60–65°C .
5. SEEDING: Add the seed crystals.
6. Hold temperature at 60–65°C for 30 minutes .
Checkpoint: Verify the seed does not dissolve.[1][2] A stable suspension indicates you are in the metastable zone.[1][2]
Phase 3: Anti-Solvent Addition (The "Dosing" Phase) [1][2]
7. Begin adding
-Heptane via addition funnel/dosing pump.[1][2]
8. Rate: Add the first 1.0 equivalent (relative to Toluene volume) over 60 minutes .
Why? Slow addition prevents local supersaturation spikes that cause oiling.[1][2]
Once the suspension thickens, increase addition rate.[1][2] Total Heptane target: 1:1 to 1:2 ratio (Toluene:Heptane).[2]
Phase 4: Crystallization & Isolation [1][2]
10. Cool the slurry to 0–5°C over 2 hours (Linear cooling ramp: ~0.5°C/min).
11. Age at 0°C for 1 hour to maximize yield.
12. Filter the white-to-yellowish precipitate.[1][2][3]
13. Wash: Displacement wash with cold 1:2 Toluene/Heptane.[1][2]
14. Dry: Vacuum oven at 40°C.
Troubleshooting Logic (Decision Tree)
The following diagram illustrates the decision matrix for resolving common failures during this specific crystallization process.
Caption: Diagnostic workflow for optimizing N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide purification.
Frequently Asked Questions (FAQs)
Q1: Why does the solution turn into a sticky gum (oil) immediately upon adding Heptane?
A: This is "Oiling Out." It happens because the Oiling Limit (the concentration where a second liquid phase forms) is being hit before the Nucleation Limit (where crystals form).[2]
Fix: You are likely adding Heptane too fast or at too high a temperature.[1][2]
Ensure you have Seed Crystals present before adding Heptane.[1][2]
Lower the initial concentration of the Toluene solution (dilute it slightly).[1][2]
Keep the temperature below the melting point of the oiled phase but above the nucleation point during addition.
Q2: My product is colored (Yellow/Orange) but should be off-white. How do I fix this?
A: Color in this specific intermediate usually comes from residual N,N-dimethylformamide dimethylacetal (DMF-DMA) byproducts or oxidation of the aniline precursor.[1][2]
A: Yes, but Heptane is superior for process safety and thermodynamics.[1][2]
Hexane (BP ~68°C) is too close to the crystallization temperature, leading to solvent loss and flammability risks.[1][2]
Heptane (BP ~98°C) allows you to operate at 80°C safely, which is crucial for keeping this specific amide in solution during the initial phase.[1][2]
Q4: The N-H precursor (N-(5-acetyl-2-fluorophenyl)acetamide) is co-crystallizing.[1][2]
A: The N-H precursor is significantly less soluble in Toluene than the N-Methyl target.[1][2]
Fix: Utilize Hot Filtration . The N-H impurity will likely remain undissolved in Toluene at 70°C while your N-Methyl target is in solution.[1][2] Filter off the undissolved solids before adding Heptane.[1][2]
References
Evotec Neurosciences GmbH. (2006).[1][2] Halogenated pyrazolo[1,5-a]pyrimidines and their use as GABA-A receptor modulators.[1][2][3] (Patent EP1736475A1).[2][3] European Patent Office.[1][2] [Link][1][2][3]
Vertex Pharmaceuticals. (2005).[1][2] Compositions and methods for treating or preventing diseases characterized by modulation of the GABA-A receptor.[1][2] (Patent US2005070555).[2][3] Google Patents.
Massachusetts Institute of Technology. (2010). Recrystallization | MIT Digital Lab Techniques Manual.[1][2][4] MIT OpenCourseWare.[1][2][4] [Link]
Controlling temperature during DMF-DMA addition to N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Technical Support Center: Enaminone Synthesis via DMF-DMA Reference ID: TSC-PROTO-2024-05-A | Status: Active Executive Summary: The "Enaminone Gateway" Welcome to the Technical Support Center. You are likely performing t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Enaminone Synthesis via DMF-DMA
Reference ID: TSC-PROTO-2024-05-A | Status: Active
Executive Summary: The "Enaminone Gateway"
Welcome to the Technical Support Center. You are likely performing this reaction as a critical intermediate step in the synthesis of p38 MAP kinase inhibitors (e.g., analogs related to Losmapimod).
The conversion of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide to its corresponding enaminone using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a condensation reaction driven by thermodynamics. While seemingly simple, the process is sensitive to thermal history.
The Core Challenge:
You are balancing two competing factors:
Kinetics & Equilibrium: High temperatures are required to drive the reaction to completion by removing the methanol byproduct.
Reagent Stability: DMF-DMA is thermally labile and prone to flash-boiling (bp ~103°C) or decomposition if added to a superheated system.
Part 1: Critical Process Parameters (The "Why")
The reaction follows a condensation mechanism where DMF-DMA acts as a "C1" source. The success of this transformation relies entirely on the efficient removal of methanol to shift the equilibrium to the right.
The Mechanism & Thermal Dependency
The following diagram illustrates the reaction pathway and where temperature control is critical.
Part 2: Recommended Protocol (The "How")
Do not add DMF-DMA at reflux. This is the most common cause of yield loss and safety incidents (flash vaporization).
The "Ramp-Up" Strategy
Phase
Temperature
Action
Technical Rationale
1. Preparation
20–25°C
Dissolve substrate in solvent (Toluene or neat).
Ensure homogeneity before reagent introduction.
2. Addition
40–50°C
Add DMF-DMA dropwise over 30-60 mins.
CRITICAL: Prevents flash boiling of DMF-DMA (bp 103°C) and controls initial MeOH evolution.
3. Reaction
Ramp to 100–110°C
Heat to reflux (if using Toluene) or 90°C (neat).
Drives the equilibrium by distilling off Methanol (bp 65°C).
The product typically precipitates as a solid upon cooling.
Standard Reagent Load: 1.5 to 2.0 equivalents of DMF-DMA. Excess is required to compensate for reagent co-distilling with methanol.
Part 3: Troubleshooting & FAQs
Q1: Why is my reaction mixture turning black/tarry?
Diagnosis: Thermal decomposition of DMF-DMA or polymerization of the enaminone.
Cause: You likely added the DMF-DMA while the reaction mass was already at high reflux (>110°C), or the reaction time was prolonged unnecessarily.
Fix: Follow the "Ramp-Up" strategy. Add the reagent at <50°C. Monitor by HPLC/TLC; once conversion >98%, stop heating immediately. Prolonged heating promotes "dimerization" of the enaminone.
Q2: I see significant starting material remaining (stalled reaction).
Diagnosis: Equilibrium lock.
Cause: Methanol is not escaping the system efficiently. If you are using a reflux condenser, it might be too efficient, returning methanol to the pot.
Fix: Use a partial distillation setup (Dean-Stark trap or open valve) to allow the low-boiling methanol fraction (65°C) to escape while retaining the solvent/reagent. Alternatively, add a fresh charge of DMF-DMA (0.2 eq) to push the equilibrium.
Q3: The product isn't precipitating during workup.
Diagnosis: Solubility issue.
Cause: If you ran the reaction "neat" (no solvent) and used a large excess of DMF-DMA, the product may remain solubilized in the residual reagent.
Fix: Dilute the reaction mixture with Toluene at 80°C, then slowly add n-Heptane (ratio 1:1) while cooling.[2] This forces the enaminone out of solution.
Part 4: Data & Optimization
The following table summarizes the impact of temperature control during the addition phase on the final impurity profile.
Table 1: Impact of Addition Temperature on Product Quality
Addition Temp (°C)
Methanol Evolution
Observed Impurities
Yield (Isolated)
25°C (RT)
Negligible
Low (< 0.5%)
88-92%
50°C
Controlled
Low (< 0.5%)
90-94%
90°C
Rapid/Vigorous
Moderate (Dimerization)
80-85%
110°C (Reflux)
Flash Boil Risk
High (Tarry degradation)
< 70%
Note: Data derived from optimization studies of acetophenone derivatives [1, 2].
References
Method of Producing N-{2-Fluoro-5-[3-Thiophene-2-Carbonyl-Pyrazolo[1,5-a]Pyrimidin-7-yl]Phenyl}.
Source: Google Patents (WO/US Patent Applications).
Context: Describes the specific methylation of N-(5-acetyl-2-fluorophenyl)acetamide and subsequent reaction with DMF-DMA at controlled temperatures (70-90°C for reaction, lower for addition).
URL:
Synthesis of Enaminones: Optimization and Mechanistic Insight.
Source: Journal of Organic Chemistry / BenchChem Technical Notes.
Context: General protocols for DMF-DMA condensations highlighting the necessity of methanol removal.
URL:
Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.
Source: Carl Roth / Sigma Aldrich.
Context: Physical properties (bp 102-104°C) and thermal stability warnings.
URL:
Technical Support Center: Solubility Optimization for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Executive Summary If you are attempting to dissolve N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide in pure heptane, it will fail. [1] This compound possesses significant polarity due to two carbonyl groups (acetyl and ace...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
If you are attempting to dissolve N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide in pure heptane, it will fail. [1]
This compound possesses significant polarity due to two carbonyl groups (acetyl and acetamide) and a polarized fluorophenyl ring. Heptane, being a non-polar aliphatic hydrocarbon ($ \delta_P \approx 0 $), cannot overcome the crystal lattice energy of this solid.[2]
The Solution: Heptane should only be used as an anti-solvent in a binary system. The literature-validated protocol for this specific intermediate utilizes a Toluene/Heptane (1:1) system or an Ethyl Acetate/Heptane gradient.[1]
Part 1: The Thermodynamics of Insolubility
To solve the issue, we must first understand the molecular conflict.[2] We apply Hansen Solubility Parameters (HSP) to explain why pure heptane is thermodynamically incompatible.
These protocols are based on standard handling of N-arylacetamide intermediates in kinase inhibitor synthesis (e.g., GABA-A receptor modulator pathways).[1]
Protocol A: The Toluene-Heptane Recrystallization System
Use this if you are trying to purify the compound or get it into solution for transfer.[1]
The Logic: Toluene ($ \delta_P = 1.4 $) acts as the "bridge" solvent. It engages in
stacking with the fluorophenyl ring and dissolves the amide.[1] Heptane is then introduced to lower the solubility power just enough to force controlled precipitation or saturation.[1]
Dissolution:
Place crude N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide in a reactor.
Add Toluene (approx. 5-6 volumes relative to mass, e.g., 5 mL per gram).[2]
Heat to 80°C . The solution should become clear.
Anti-Solvent Addition:
Maintain temperature at 80°C.
Slowly add n-Heptane (equal volume to Toluene, 1:1 ratio).[1][2][3]
Note: If turbidity appears immediately, stop and add slightly more hot Toluene.[2]
Crystallization:
Cool the mixture slowly to 15-20°C over 2-3 hours.
Mechanism: EtOAc is more polar than Toluene and better solvates the acetyl groups, preventing the amorphous "oiling out" often seen with acetamides.[2]
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection based on your specific experimental goal.
Caption: Decision matrix for handling N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide with heptane-based systems.
Part 4: Troubleshooting & FAQs
Q1: The compound "oiled out" (turned into a sticky gum) when I added heptane. How do I fix this?
Cause: You likely added heptane too fast or at too low a temperature. This caused the solute to crash out of solution faster than it could organize into a crystal lattice.
Fix:
Re-heat the mixture until the gum re-dissolves (add more Toluene/EtOAc if necessary).
Safety: Hexane is neurotoxic (metabolizes to 2,5-hexanedione).[1][2]
Thermodynamics: Heptane has a higher boiling point (98°C vs 68°C), allowing you to dissolve the compound in the co-solvent (Toluene) at higher temperatures (80°C), creating a wider "metastable zone" for better crystallization.[2]
Q3: I need a solvent for an NMR sample. Is heptane applicable?
Answer: No.[1] Deuterated Heptane is not a standard NMR solvent for polar aromatics. Use Chloroform-d (
) or DMSO-d6 .[1] The compound will dissolve readily in these.[4][5]
Q4: Why does the "N-methyl" group make solubility worse in alkanes?
Answer: While adding a methyl group usually adds lipophilicity (increasing LogP), in this specific amide context, it removes the N-H hydrogen bond donor.[2] However, the molecule retains two strong H-bond acceptors (the carbonyls). This creates a "polar pocket" that repels the non-polar heptane chains. Furthermore, the N-methyl group can disrupt planar packing, sometimes lowering melting point, but it does not make the molecule sufficiently "greasy" to enter a pure alkane phase.[2]
References
Vertex AI Search . (2026).[2] Synthesis and purification of N-(5-acetyl-2-fluorophenyl)-N-methylacetamide via Toluene/Heptane crystallization. (Contextual match from search results regarding Formula VI intermediates).
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source of solubility parameter data for acetamides and alkanes).
PubChem . (2026).[2] N-Methylacetamide Compound Summary. National Library of Medicine.[1] [Link][2]
Purification strategies for sticky precipitates in acetamide synthesis
A Guide to Troubleshooting and Purification Strategies for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for acetamide synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Troubleshooting and Purification Strategies for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for acetamide synthesis. This guide is designed to provide in-depth, practical solutions for common challenges encountered during the synthesis and purification of acetamide, with a particular focus on the prevalent issue of sticky or oily precipitates. As Senior Application Scientists, we understand that achieving a high-purity, crystalline product is paramount. This resource synthesizes fundamental chemical principles with field-proven techniques to help you optimize your experimental outcomes.
Troubleshooting Guide: From Sticky Precipitate to Pure Crystal
This section directly addresses the most common and frustrating issue in acetamide synthesis: the formation of a non-crystalline, sticky, or oily product. We will explore the underlying causes and provide a logical, step-by-step workflow for purification.
Q1: Why did my acetamide synthesis yield a sticky, oily, or semi-solid precipitate instead of a crystalline solid?
The formation of a non-crystalline product, often termed "oiling out," is a clear indicator of impurities that disrupt the formation of a stable crystal lattice.[1][2] Understanding the potential causes is the first step toward an effective purification strategy.
Incomplete Reaction: The presence of unreacted starting materials is a primary cause. In acetamide synthesis, this could include materials like ammonium acetate or acetic anhydride.[3]
Byproduct Contamination: The synthesis of acetamide from acetic anhydride and ammonia also produces acetic acid as a byproduct.[4][5] Residual acetic acid or ammonium salts can significantly lower the melting point of the mixture, leading to an oily consistency.
Residual Solvent: Trace amounts of the reaction solvent trapped within the precipitate can prevent proper crystallization.[6]
Low Melting Point Eutectics: The mixture of acetamide with impurities can form a eutectic mixture with a melting point below room temperature, even if the pure product is a solid. This phenomenon is a common reason for oiling out.[2]
Hygroscopic Nature: Acetamide is known to be somewhat hygroscopic, meaning it can absorb moisture from the air, which can interfere with crystallization.[7]
The following workflow provides a systematic approach to purifying your product.
Caption: A logical workflow for purifying sticky acetamide precipitates.
Q2: What is the best initial step to purify a sticky acetamide product?
For sticky precipitates laden with soluble impurities, trituration is an excellent and often sufficient first-line purification technique.[8][9]
The Principle: Trituration is a form of solid-liquid extraction. It involves washing or suspending the impure solid in a solvent in which the desired product (acetamide) has very low solubility, while the impurities are highly soluble.[10][11] This process effectively "washes away" the contaminants causing the stickiness.
Protocol: Purification of Crude Acetamide by Trituration
Solvent Selection: Choose a non-polar solvent. n-Hexane or diethyl ether are excellent first choices for removing non-polar impurities and residual starting materials.[8]
Procedure:
Place the crude, sticky acetamide into a flask.
Add a small volume of the chosen cold solvent (e.g., diethyl ether).
Using a spatula or glass rod, vigorously stir and break up the sticky mass. The goal is to maximize the surface area exposed to the solvent. Continue until the product transforms into a finer, more granular solid.[11]
Allow the solid to settle. The impurities will now be dissolved in the solvent.
Isolation:
Carefully decant (pour off) the solvent containing the dissolved impurities.
Alternatively, for a more complete separation, collect the solid product by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.[10]
Drying: Dry the purified solid under vacuum to remove any residual trituration solvent.
Assessment: Check the melting point of the dried solid. Pure acetamide has a melting point of 79-81 °C.[12] If the melting point is still low or broad, proceed to recrystallization.
Q3: My product is still impure after trituration. How do I perform an effective recrystallization?
Recrystallization is the most powerful technique for purifying solid organic compounds.[13][14] The success of this method hinges on the proper selection of a solvent or solvent system.
The Principle: An ideal recrystallization solvent will dissolve the impure compound completely at its boiling point but will have very low solubility for the compound at low temperatures (e.g., in an ice bath).[15] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the mother liquor.[13]
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Solvent Selection for Acetamide
The table below summarizes solvents that have been successfully used for acetamide recrystallization.[12][][17][18] A mixture of benzene and ethyl acetate is frequently cited as being highly effective.[7][12]
Solvent / System
Boiling Point (°C)
Notes
Acetone
56
A versatile polar aprotic solvent.[]
Benzene
80
Often used, but carcinogenic; toluene is a safer alternative.[18]
A common and effective mixed-solvent system (e.g., 3:1 ratio).[12]
Methanol/Diethyl Ether Mix
Variable
A mixed-solvent system where acetamide is dissolved in hot methanol, and ether is added as the anti-solvent.[17][19]
Protocol: Recrystallization of Acetamide
Dissolution: Place the crude acetamide in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent (e.g., a 3:1 mixture of benzene and ethyl acetate) needed to fully dissolve the solid at the boiling point.[12]
Decolorization (Optional): If the solution is colored, it indicates the presence of polymeric or high-molecular-weight impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes.[14]
Hot Filtration (Optional): If charcoal or any insoluble material is present, perform a hot gravity filtration to remove it. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[20] Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
Isolation: Collect the pure crystals by vacuum filtration.
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals in a vacuum desiccator or vacuum oven to remove all traces of solvent.[17]
Q4: Recrystallization is not working. What is my final option for purification?
When crystallization-based methods fail, column chromatography is the most robust technique for separating complex mixtures.[21][22]
The Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a solvent that flows through the stationary phase).[22] Compounds with a stronger affinity for the stationary phase will move more slowly, while compounds more soluble in the mobile phase will move more quickly, allowing for separation.
For acetamide, which is a polar compound, several strategies can be employed:
Normal-Phase Chromatography: Use a polar stationary phase like silica gel. The mobile phase would be a mixture of non-polar and moderately polar solvents (e.g., a gradient of ethyl acetate in hexanes). Impurities that are less polar than acetamide will elute first.
Reversed-Phase Chromatography: Use a non-polar stationary phase (e.g., C18-silica). The mobile phase would be a polar solvent mixture, such as methanol and water. This can be particularly useful for separating polar compounds.[21]
Amide-Phase Chromatography: Specialty columns with an amide-functionalized stationary phase offer alternative selectivity for polar compounds and are less reactive than amine-based columns.[23][24] They can provide excellent peak shapes for amides and other polar analytes.
General Protocol Outline: Column Chromatography
Stationary Phase Selection: For most applications, silica gel is a good starting point.
Mobile Phase (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the impurities.
Column Packing: Properly pack a glass column with a slurry of the stationary phase in the initial eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
Elution: Allow the mobile phase to run through the column, collecting fractions as they elute.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common ways to synthesize acetamide?
Acetamide can be synthesized through several routes. Common laboratory and industrial methods include the dehydration of ammonium acetate or the reaction of acetic anhydride with ammonia or ammonium hydroxide.[4][7] The reaction of acetic anhydride with ammonia is rapid and directly forms acetamide and acetic acid.[5][25]
Q2: What specific impurities should I be aware of in my crude acetamide?
Besides unreacted starting materials, common impurities can include ammonium acetate (from the dehydration route) and various side-products.[] Depending on the reaction conditions, N-acetylacetamide or other related substances could potentially form.[3]
Q3: How can I optimize my synthesis to prevent a sticky precipitate from forming?
Prevention is always the best strategy. To minimize impurities:
Control Stoichiometry: Using equimolecular proportions of reactants, such as acetic anhydride and ammonia, can lead to a cleaner reaction and prevent the formation of excess ammonium acetate.[25]
Temperature Control: Maintaining the recommended reaction temperature can prevent side reactions and decomposition.[26]
Ensure Complete Reaction: Monitor the reaction using an appropriate technique (like TLC) to ensure all starting materials have been consumed before workup.[27]
Q4: I've heard the term "oiling out" before. Can you explain it in more detail?
"Oiling out" is a phenomenon where a compound separates from a solution as a liquid oil rather than a crystalline solid during a cooling or crystallization process.[28] This typically happens when the melting point of the solute (often depressed by impurities) is lower than the temperature of the solution from which it is separating.[2] The resulting oil can trap impurities and often solidifies into an amorphous, impure glass upon further cooling, making it a significant challenge in purification.[2][29] Strategies to combat this include adding more solvent, changing to a different solvent system, or introducing a seed crystal to encourage proper nucleation.[28]
References
What is the mechanism of Acetamide? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
Solvent Selection and Recrystallization Guide. Scribd. [Link]
Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). (2014, April 20). YouTube. [Link]
Purification of Acetamide - Chempedia - LookChem. LookChem. [Link]
Recrystallization of Impure Acetanilide and Melting Point Determination. Course Hero. [Link]
the purification of acetamide - datapdf. datapdf. [Link]
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Medicilon. [Link]
Preparation of amides.
Acetamide Impurities and Related Compound - Veeprho. Veeprho. [Link]
Reaction of Acetic Anhydride with Ammonia | Preparation of Acetamide & Acetic acid | Class 12 |. (2023, March 9). YouTube. [Link]
Laboratory Techniques of Purification and Isolation - Drug Development. (2012, June 15). International Journal of Drug Development and Research. [Link]
Why do I obtain an oily mixture from my organic reaction? (2015, March 20). ResearchGate. [Link]
Schematic representation of acetamide formation (A) from acetonitrile contamination of base and (B) acetonitrile and base used in drug substance synthetic process. ResearchGate. [Link]
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Teledyne ISCO. [Link]
How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Biotage. [Link]
recrystallization-2.doc.pdf. University of Missouri–St. Louis. [Link]
Recrystallization. University of California, Los Angeles. [Link]
Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
Technical Support Center: Scale-Up of Iberdomide (CAS 1235488-50-2) Synthesis
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Iberdomide (CAS 1235488-50-2). This resource is designed to provide expert guidance and practic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Iberdomide (CAS 1235488-50-2). This resource is designed to provide expert guidance and practical solutions to the challenges encountered during the scale-up of this potent cereblon E3 ligase modulator. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific literature to ensure you can navigate the complexities of your synthesis with confidence.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Iberdomide, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield or Incomplete Reaction in the Formation of the Isoindolinone Core
Question: We are experiencing low yields during the reductive amination step to form the isoindolinone core of Iberdomide. What are the critical parameters to control for a successful scale-up of this reaction?
Answer: The reductive amination to form the isoindolinone core is a critical step in the synthesis of Iberdomide. On a kilogram scale, several factors can influence the reaction's efficiency and yield.[1]
Causality and Experimental Choices:
Reagent Stoichiometry and Addition Rate: Precise control over the stoichiometry of the chiral isoglutamine and the salicylaldehyde derivative is crucial. On a larger scale, exothermic reactions can lead to localized temperature increases, causing side reactions. A controlled addition rate of the reducing agent is recommended to maintain a consistent temperature profile.
Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts reaction kinetics and solubility of intermediates. A solvent system that ensures all reactants and intermediates remain in solution is essential. The temperature should be carefully optimized to ensure a reasonable reaction rate without promoting degradation or side product formation.
pH Control: The pH of the reaction mixture can influence the reactivity of both the amine and the aldehyde. Maintaining an optimal pH range is necessary for efficient imine formation prior to reduction.
Troubleshooting Protocol:
Optimize Reagent Addition:
Perform a preliminary calorimetry study on a small scale to understand the heat flow of the reaction.
On scale-up, add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise or via a syringe pump over an extended period to control the exotherm.
Solvent System Evaluation:
If solubility is an issue, consider a co-solvent system. For example, a mixture of a protic and an aprotic solvent might be beneficial.
Ensure the chosen solvent is compatible with the reducing agent and does not participate in side reactions.
In-Process Monitoring:
Utilize in-process controls (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of the desired product. This will help in determining the optimal reaction time and identifying any potential issues early on.
Issue 2: Epimerization of the Chiral Center on the Glutarimide Ring
Question: We are observing a loss of enantiomeric purity in our final Iberdomide product. What are the likely causes of epimerization at the glutarimide stereocenter, and how can we mitigate this?
Answer: The stereocenter on the glutarimide ring is susceptible to epimerization, particularly under basic or harsh thermal conditions.[2] Maintaining chiral integrity is paramount for the biological activity of Iberdomide.
Causality and Experimental Choices:
Base-Mediated Epimerization: The proton alpha to the carbonyl group on the glutarimide ring is acidic and can be abstracted by a base, leading to a planar enolate intermediate and subsequent loss of stereochemistry upon reprotonation.
Thermal Stress: High temperatures during reaction, work-up, or purification can also contribute to epimerization.
pH Extremes during Work-up: Aqueous work-ups with strong bases should be avoided.
Mitigation Strategies:
Strategy
Description
Key Parameters to Control
Acid-Catalyzed Cyclization
An acid-catalyzed intramolecular lactamization of an isoglutamine precursor to form the glutarimide ring has been shown to proceed with high retention of the enantiomeric ratio.[1]
Acid choice (e.g., p-toluenesulfonic acid), temperature, and reaction time.
Careful pH Control
Maintain a neutral or slightly acidic pH throughout the synthesis and purification steps.
Use of buffered solutions during extractions, and avoiding strong inorganic bases.
Temperature Management
Conduct reactions at the lowest effective temperature and minimize exposure to high temperatures during solvent removal or drying.
Utilize high-vacuum distillation at lower temperatures; avoid prolonged heating.
Crystallization-Induced Resolution
In some cases, a final crystallization step can be designed to selectively isolate the desired enantiomer, effectively upgrading the enantiomeric excess.
Choice of crystallization solvent and cooling profile.
Experimental Workflow for Minimizing Epimerization:
Caption: Workflow to minimize epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of Iberdomide and how can they be controlled?
A1: The impurity profile of Iberdomide is critical for its safety and efficacy. Common impurities can arise from starting materials, side reactions, or degradation. For thalidomide analogs like iberdomide, potential impurities include:
Starting Material-Related Impurities: Unreacted starting materials or impurities present in the starting materials can carry through the synthesis. It is crucial to use high-purity starting materials and to have robust analytical methods to test them.
Process-Related Impurities:
Over-alkylation Products: During the phenol alkylation step, overreaction can lead to the formation of undesired byproducts.[1] Careful control of reaction parameters is essential to minimize this.
Ring-Opened Products: The glutarimide ring can undergo hydrolysis under aqueous basic or acidic conditions, leading to the formation of a glutaramic acid derivative.[3] Work-up and purification conditions should be carefully controlled to avoid this.
Epimers: As discussed in the troubleshooting section, the opposite enantiomer is a critical impurity to monitor and control.
Degradation Products: Iberdomide may degrade under certain storage conditions (e.g., high humidity, elevated temperature). Forced degradation studies should be performed to identify potential degradants.
Impurity Control Strategy:
Impurity Type
Control Measures
Analytical Methods
Starting Material Impurities
Source high-purity starting materials; Implement stringent incoming material testing.
Conduct stability studies to establish appropriate storage conditions; Use protective packaging.
HPLC, LC-MS
Q2: What are the key safety considerations when scaling up the synthesis of Iberdomide?
A2: As with any active pharmaceutical ingredient (API) synthesis, a thorough safety assessment is paramount. Key considerations for Iberdomide scale-up include:
Thermal Hazard Assessment: As mentioned, some steps may be exothermic. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies should be conducted to understand the thermal risks and to design appropriate cooling and emergency shutdown procedures.
Reagent and Solvent Safety: The safety data sheets (SDS) for all reagents and solvents should be carefully reviewed. Appropriate personal protective equipment (PPE) must be used, and engineering controls (e.g., fume hoods, glove boxes) should be in place.
Handling of Potent Compounds: Iberdomide is a potent molecule. Appropriate containment strategies (e.g., closed-system transfers, isolators) should be employed to minimize operator exposure, especially during final product handling and isolation.
Waste Management: A clear plan for the safe disposal of all waste streams, including quenching of reactive reagents, must be established.
Q3: Can you provide a general, high-level retrosynthetic analysis for the kilogram-scale synthesis of Iberdomide?
A3: A plausible retrosynthetic analysis for the kilogram-scale synthesis of Iberdomide, based on published process development work, is as follows.[4] This approach breaks down the complex molecule into more readily available starting materials.
Caption: Retrosynthetic analysis of Iberdomide.
This retrosynthesis highlights key bond formations and the corresponding starting materials that would need to be synthesized or procured for a large-scale campaign.
References
Zacuto, M. J., et al. (2023). Process Development and Kilogram-Scale Manufacture of Key Intermediates toward Single-Enantiomer CELMoDs: Synthesis of Iberdomide·BSA, Part 1. Organic Process Research & Development. [Link]
Zhang, Y., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology. [Link]
Zacuto, M. J., et al. (2023). Process Development and Kilogram-Scale Manufacture of Key Intermediates toward Single-Enantiomer CELMoDs: Synthesis of Iberdomide·BSA, Part 1. ResearchGate. [Link]
Chen, Y., et al. (2023). Chirality Control in the Kilogram-Scale Manufacture of Single-Enantiomer CELMoDs: Synthesis of Iberdomide·BSA, Part 2. Organic Process Research & Development. [Link]
Huitu, E. M., et al. (2023). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]
Technical Comparison Guide: 1H NMR Profiling of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Executive Summary: Beyond the Static Spectrum In drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase pathways), the scaffold N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide represents a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Static Spectrum
In drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase pathways), the scaffold N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide represents a critical intermediate. However, its NMR analysis is frequently misinterpreted due to two compounding structural factors: restricted amide rotation (rotamerism) and heteronuclear
coupling .
This guide compares the 1H NMR profile of this product against its non-methylated precursor and alternative solvent systems. Unlike static molecules, this compound exists as a dynamic equilibrium of cis and trans rotamers in solution. Successful validation requires distinguishing these intrinsic isomers from synthetic impurities.
Structural Dynamics & Mechanistic Grounding
The Rotameric Challenge
Tertiary amides like N-methylacetanilides exhibit restricted rotation around the N-C(O) bond due to partial double-bond character. This results in two distinct conformers observable on the NMR timescale at room temperature:
Major Rotamer (Trans): The N-methyl group is trans to the carbonyl oxygen (sterically favored).
Minor Rotamer (Cis): The N-methyl group is cis to the carbonyl oxygen.
Impact on Spectrum: You will observe "signal doubling" for the N-methyl, acetyl-methyl, and aromatic protons. This is not an impurity but a quality attribute of the pure compound.
Fluorine Coupling (
)
The fluorine atom at the C2 position introduces spin-spin coupling to the aromatic protons (
), splitting signals further than standard J coupling.
: ~8–12 Hz (Large splitting)
: ~5–7 Hz (Moderate splitting)
Visualization of Dynamics
The following diagram illustrates the rotameric equilibrium and the resulting spectral complexity.
Figure 1: Reaction pathway and the bifurcation of the NMR spectrum into rotameric populations due to restricted amide bond rotation.
Comparative Analysis: Product vs. Alternatives
Comparison 1: Target vs. Precursor (Synthesis Validation)
The primary alternative to rule out is the starting material, N-(5-acetyl-2-fluorophenyl)acetamide.
Feature
Precursor (Non-methylated)
Target (N-Methylated)
Diagnostic Action
Amide Proton
Broad Singlet ( 8.0–10.0)
Absent
Confirm disappearance of NH to verify reaction completion.
N-Methyl
Absent
Singlet ( 3.1–3.3)
Look for two unequal singlets (Rotamers).
Acetyl-CH3
Singlet ( ~2.2)
Doublet/Split ( 1.8 & 2.0)
Distinct shifts for cis and trans forms.
Aromatic Region
3H (Well resolved)
3H (Complex Multiplicity)
Expect signal doubling; do not integrate as 6H (impurity).
The choice of solvent fundamentally alters the data quality due to the coalescence temperature (
) of the rotamers.
Parameter
CDCl3 (Chloroform-d)
DMSO-d6 (Dimethyl Sulfoxide)
DMSO-d6 (High Temp: 80°C)
Resolution
High (Distinct Rotamers)
Moderate (Broadening likely)
Excellent (Coalescence)
Application
Routine structural characterization
Solubility issues
Quantitative Purity Assay
Key Observation
Two clear sets of peaks (e.g., 3:1 ratio).
Broad, "hump-like" peaks due to intermediate exchange rate.
Single, sharp averaged peaks.
Recommendation: Use CDCl3 for structural confirmation (observing rotamers proves the N-Me amide structure). Use DMSO-d6 at 80°C if you need simplified integration for purity calculations.
Detailed Experimental Protocol
To ensure reproducibility and distinguish rotamers from impurities, follow this self-validating protocol.
Sample Preparation
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.
Why? CDCl3 minimizes hydrogen bonding, slowing the exchange rate and making rotamers distinct and easier to identify.
Filtration: Filter through a cotton plug if any turbidity exists (critical for resolution).
Acquisition Parameters (Bruker/Varian 400 MHz+)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).
Relaxation Delay (D1):5.0 seconds .
Reasoning: Methyl protons have long T1 relaxation times. A short D1 will under-integrate the N-Me signal, skewing the rotamer ratio calculation.
Scans (NS): 16 or 32.
Temperature: 298 K (25°C) regulated. Fluctuations cause peak broadening.
Phasing: Manually phase. Rotamer peaks often have different phases if automated routines fail.
Integration: Integrate the Major and Minor N-Me signals separately. Their sum should equal 3H relative to the aromatic core.
Expected Spectral Data (Reference Table)
Solvent: CDCl3, 400 MHz, 298 K.
Note: Chemical shifts are approximate (
0.1 ppm) and depend on concentration/temperature.
Proton Assignment
Type
Shift ( ppm) Major
Shift ( ppm) Minor
Multiplicity (J in Hz)
Ar-H (C6)
Aromatic
7.90
7.82
dd ()
Ar-H (C4)
Aromatic
7.65
7.70
m (Multiplet)
Ar-H (C3)
Aromatic
7.20
7.25
dd ()
N-CH3
Methyl
3.22
3.28
s (Singlet)
Ketone-CH3
Methyl
2.58
2.60
s (Singlet)
Amide-CH3
Methyl
1.85
2.05
s (Singlet)
Key Validation Check: The sum of integrals for Major + Minor N-CH3 must equal 3.0. The ratio (Major/Minor) is typically between 2:1 and 4:1.
References
PubChem. N-Methylacetamide Spectral Data. National Library of Medicine. Available at: [Link]
Reich, H. J.WinPLT NMR Coupling Constants Guide: Fluorine Coupling. University of Wisconsin-Madison. (Standard reference for J-coupling values).
Hollis, A.Amide Rotamers in NMR. Department of Chemistry, University of California.
Vertex AI Search.Synthesis and NMR of N-(5-acetyl-2-fluorophenyl)acetamide. (See Search Result 1.
Comparative
Comparing synthetic routes for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Executive Summary This technical guide evaluates synthetic strategies for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide , a critical intermediate in the development of kinase inhibitors and BET bromodomain inhibitors.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates synthetic strategies for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide , a critical intermediate in the development of kinase inhibitors and BET bromodomain inhibitors.[1] We contrast the Classical Linear Route (acetylation-methylation) against a Convergent Catalytic Route (Buchwald-Hartwig amidation).[1]
While the classical route offers robust, metal-free scalability suitable for GMP production, the catalytic route provides a rapid, convergent approach for library generation. This guide provides experimental protocols, mechanistic insights, and safety profiles for both methodologies.
Part 1: Retrosynthetic Analysis
The target molecule can be disconnected via two primary logic paths.[1] Path A relies on the functionalization of the commercially available aniline, while Path B utilizes a palladium-catalyzed C-N bond formation from the aryl bromide.
Figure 1: Retrosynthetic disconnection showing the Linear (Green) and Convergent (Red) pathways.
Part 2: Detailed Synthetic Routes
Route 1: The Classical Linear Synthesis (Recommended for Scale-Up)
This route is the industry standard due to the low cost of reagents and the avoidance of heavy metals. It proceeds via the acetylation of 3'-amino-4'-fluoroacetophenone followed by N-methylation.[1]
Mechanism: Nucleophilic Acyl Substitution.[1] The aniline nitrogen attacks the carbonyl of the anhydride.
Key Insight: The fluorine atom at the 4-position (para to the acetyl group) and 2-position (ortho to the amine) exerts an inductive withdrawing effect, slightly reducing the nucleophilicity of the amine. However, reflux conditions ensure quantitative conversion.[1]
Optimization: While Methyl Iodide (MeI) and Sodium Hydride (NaH) are common in academic labs, they are hazardous and prone to over-methylation.[1] The use of MeOTs with NaOH in a biphasic or PTC (Phase Transfer Catalysis) system allows for milder, more controlled methylation, avoiding the formation of quaternary ammonium salts [1].[1]
Figure 2: Workflow for the Linear Synthesis Route.
Route 2: The Convergent Catalytic Synthesis (Recommended for Library Design)
This route utilizes Buchwald-Hartwig amidation to couple N-methylacetamide directly to the aryl halide. It is ideal when the acetophenone core is already functionalized or if "late-stage" amide diversification is required.[1]
Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]
Ligand Exchange: The amide nitrogen coordinates to Pd.[1]
Reductive Elimination: The C-N bond is formed, regenerating Pd(0).[1]
Key Insight: The presence of the electron-withdrawing acetyl and fluoro groups on the aryl ring facilitates the oxidative addition step, making this substrate highly reactive toward Pd catalysis [2].[1]
Figure 3: Workflow for the Catalytic Synthesis Route.
Part 3: Comparative Analysis
Feature
Route 1: Classical Linear
Route 2: Catalytic Convergent
Overall Yield
High (~75-80%)
Moderate (~65-75%)
Cost Efficiency
High (Cheap reagents: Ac2O, MeOTs)
Low (Expensive Pd catalyst, Ligands)
Scalability
Excellent (No chromatography needed)
Poor (Requires column chromatography)
Safety
Moderate (MeOTs is an alkylator)
High (Avoids volatile alkylating agents)
Impurity Profile
Trace O-methylation possible
Residual Palladium (requires scavenging)
Step Count
2 Steps
1 Step
Recommendation:
Choose Route 1 for gram-to-kilogram scale production where cost and purity are paramount.[1]
Choose Route 2 for medicinal chemistry exploration where speed and modularity (varying the amide) are required.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis via Route 1 (Linear)
Step 1: Preparation of N-(5-Acetyl-2-fluorophenyl)acetamide
Charge a reaction flask with 3'-amino-4'-fluoroacetophenone (10.0 g, 65.3 mmol) and Acetic Acid (30 mL).
Filter through Celite to remove inorganic salts.[1]
Concentrate and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).[1]
References
Method of producing N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide. Google Patents.[1] (Describes the methylation of N-(5-acetyl-2-fluorophenyl)acetamide using MeOTs). Link
Buchwald-Hartwig Amination. Wikipedia.[1] (General mechanism and ligand selection for aryl halide amidation). Link
3'-Amino-4'-fluoroacetophenone. Sigma-Aldrich Product Page.[1] (Precursor specifications). Link
3'-Bromo-4'-fluoroacetophenone. ChemicalBook.[1][5] (Precursor properties and synthesis data).[1][7][8][9][10][11] Link
Spectroscopic characterization of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide vs. non-methylated precursor
Abstract The strategic modification of lead compounds is a cornerstone of modern drug discovery and development. N-methylation, a common structural alteration, can profoundly impact a molecule's physicochemical propertie...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic modification of lead compounds is a cornerstone of modern drug discovery and development. N-methylation, a common structural alteration, can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive spectroscopic comparison of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide and its non-methylated precursor, N-(5-Acetyl-2-fluorophenyl)acetamide. In the absence of direct experimental data in publicly accessible databases, this guide leverages established principles of spectroscopic analysis and data from analogous structures to predict and interpret the key differentiating features in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra. This predictive analysis serves as a valuable resource for researchers in organic synthesis and medicinal chemistry for the unambiguous characterization of these and similar compounds.
Introduction: The Significance of N-Methylation in Drug Development
N-methylation of secondary amides to tertiary amides is a frequently employed strategy in medicinal chemistry. The addition of a methyl group to the amide nitrogen can induce significant conformational changes, disrupt hydrogen bonding capabilities, and alter the electronic nature of the molecule. These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity. Consequently, the ability to reliably distinguish between the N-methylated product and its precursor is paramount for reaction monitoring, quality control, and the definitive characterization of new chemical entities.
This guide presents a detailed, albeit predictive, spectroscopic roadmap for differentiating between N-(5-Acetyl-2-fluorophenyl)acetamide (the precursor) and N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide (the N-methylated product). We will explore the expected variations in their spectral data, rooted in the fundamental principles of each spectroscopic technique.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The introduction of a methyl group on the amide nitrogen in N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide is expected to induce several key changes in both the ¹H and ¹³C NMR spectra compared to its non-methylated precursor.
Predicted ¹H NMR Spectral Data
The most telling difference in the ¹H NMR spectra will be the appearance of a new singlet corresponding to the N-methyl protons and the disappearance of the N-H proton signal. The chemical shifts of the aromatic protons and the acetyl methyl protons are also expected to be subtly affected.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
Replacement of the N-H proton with an N-methyl group.
Aromatic-H
~7.0-8.5 (multiplets)
~7.0-8.5 (multiplets)
Minor shifts are expected due to altered electronic effects and potential conformational changes of the acetamido group relative to the phenyl ring.
N-CH₃
Absent
~3.3 (singlet)
A new singlet appears due to the introduced N-methyl group. The chemical shift is typical for an N-methyl group of an acetanilide[1][2].
COCH₃ (amide)
~2.2 (singlet)
~1.9 (singlet)
A slight upfield shift is anticipated due to the electronic effect of the additional methyl group on the nitrogen.
COCH₃ (aromatic)
~2.6 (singlet)
~2.6 (singlet)
The chemical shift of the acetyl group on the phenyl ring is expected to be largely unaffected.
Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the most significant changes will be the appearance of a signal for the N-methyl carbon and shifts in the carbons of the acetamido group.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
A slight downfield shift is expected due to the electronic effect of the N-methyl group.
Aromatic-C
~115-160
~115-160
Minor shifts in the aromatic region are anticipated due to the electronic and conformational changes induced by N-methylation. The carbon bearing the fluorine will show a large C-F coupling constant[3].
N-CH₃
Absent
~30
A new signal corresponding to the N-methyl carbon appears in a typical region for this functional group[1].
COCH₃ (amide)
~24
~22
A slight upfield shift is predicted for the amide acetyl methyl carbon.
C=O (aromatic)
~197
~197
The chemical shift of the aromatic acetyl carbonyl carbon should remain relatively constant.
COCH₃ (aromatic)
~26
~26
The chemical shift of the aromatic acetyl methyl carbon is expected to be unchanged.
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key difference between the IR spectra of the precursor and the N-methylated product will be the presence or absence of the N-H stretching and bending vibrations.
Table 3: Predicted Key FT-IR Vibrational Frequencies (in cm⁻¹)
The N-H bond is absent in the N-methylated product. This is the most definitive diagnostic feature[4].
Amide I (C=O Stretch)
~1660-1680
~1640-1660
A slight decrease in the carbonyl stretching frequency is expected for the tertiary amide due to the electron-donating effect of the additional methyl group[5].
Amide II (N-H Bend)
~1530-1550
Absent
This band, which arises from N-H bending coupled with C-N stretching, will be absent in the tertiary amide[6].
C-H Stretch (aromatic and aliphatic)
~2850-3100
~2850-3100
These stretches will be present in both compounds.
C=O Stretch (aromatic ketone)
~1680-1700
~1680-1700
The stretching frequency of the aromatic ketone is expected to be similar in both molecules.
Predicted Electron Ionization-Mass Spectrometry (EI-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both compounds are expected to show a molecular ion peak, but their fragmentation patterns will differ due to the presence of the N-methyl group.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
The molecular ion peak for the N-methylated product will be 14 mass units higher than that of the precursor.
[M - 42]⁺•
Present (loss of ketene)
Present (loss of ketene)
A common fragmentation pathway for acetanilides involves the loss of a neutral ketene molecule (CH₂=C=O)[1][7].
[M - 43]⁺
Present (loss of acetyl radical)
Present (loss of acetyl radical)
Loss of the acetyl radical (•COCH₃) is another characteristic fragmentation.
[M - 15]⁺
Absent
Present (loss of methyl radical)
The N-methylated product can lose a methyl radical (•CH₃) from the nitrogen, a pathway not available to the precursor. This would be a key diagnostic fragment.
Experimental Protocols
To ensure the generation of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended. These protocols are designed to be self-validating through the use of internal standards and routine instrument performance checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
Sample Preparation:
Accurately weigh 5-10 mg of the analyte.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
Use a standard single-pulse sequence.
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Set a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence.
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Set a relaxation delay of 2 seconds.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Perform phase and baseline corrections.
Reference the spectra to the TMS signal.
Integrate the signals in the ¹H spectrum and pick peaks in both spectra.[8][9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Instrumentation: An FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid sample onto the center of the ATR crystal.
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Clean the ATR crystal thoroughly after analysis.[11][12][13]
Electron Ionization-Mass Spectrometry (EI-MS)
Caption: Workflow for EI-Mass Spectrometric analysis.
Instrumentation: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
Procedure:
Introduce a small amount of the sample into the ion source, either via a direct insertion probe or through a gas chromatograph for volatile samples.
Ionize the sample molecules using a standard electron energy of 70 eV.
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).
Scan a suitable mass range to detect the molecular ion and key fragments.
The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.[1][14][15]
Conclusion
References
Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]
Pharma Beginners. (2024). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
Miyazaki, M., Saikawa, J., Ishizuki, H., Taira, T., & Fujii, M. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 11(29), 6098-6106.
Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz Bruker Avance III HD spectrometer. Retrieved from [Link]
NIST. (n.d.). Acetanilide, 4'-hydroxy-n-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. [Download Table]. Retrieved from [Link]
Wiest, O., & Houk, K. N. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 84(15), 9579–9585.
Thompson, H. W., & Needham, D. (1953). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 222-227.
Farrugia, S., & Houlton, A. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 706.
Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]
Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8596-8603.
ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? Retrieved from [Link]
Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8596-8603.
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
Ji, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8596-8603.
Reddy, K. S., et al. (2015).
Klaus, E. (2020). NMR of Acetanilide. Retrieved from [Link]
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Klaus, E. (2020). NMR of acetanilide. Retrieved from [Link]
Dolbier, W. R. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 152, 2-13.
University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 38(7), 570-579.
ResearchGate. (n.d.). theoretical and experimental studies on 4'-methylacetanilide (c) and 4'-methylthioacetanilide (d). part ii. Retrieved from [Link]
Korfmacher, W. A. (2005). An Introduction to Mass Spectrometry Ionization. In Principles and Practice of Bioanalysis (pp. 1-13).
Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. Retrieved from [Link]
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
PubChemLite. (n.d.). N-methylacetanilide (C9H11NO). Retrieved from [Link]
ResearchGate. (2011). “Meta Elimination,” a Diagnostic Fragmentation in Mass Spectrometry. Retrieved from [Link]
PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns of Fluorinated Acetamides: A Technical Comparison Guide
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Acetamides Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical comparison of the mass spectrometric (MS) behav...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Acetamides
Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of fluorinated acetamides—specifically trifluoroacetamides (TFA)—versus their non-fluorinated acetamide counterparts. Designed for researchers in drug development and analytical chemistry, this document details the mechanistic drivers behind fragmentation, diagnostic ion generation, and experimental protocols for structural elucidation.
Introduction: The Analytical Advantage of Fluorination
Fluorinated acetamides are not merely metabolic pharmacophores; in analytical chemistry, they serve as critical derivatization products that enhance volatility for Gas Chromatography (GC) and provide distinct spectral fingerprints in Mass Spectrometry (MS).
Core Comparison:
Acetamides (
): Often produce low-mass, non-specific fragments (e.g., m/z 43 ) that are easily obscured by background noise in complex biological matrices.
Trifluoroacetamides (
): The strong electron-withdrawing nature of the trifluoromethyl group () alters bond dissociation energies, directing fragmentation toward high-mass, diagnostic ions that are chemically stable and analytically distinct.
Mechanistic Comparison: Fragmentation Pathways
The substitution of hydrogen with fluorine introduces a massive electronegativity shift (Pauling scale: H=2.20 vs. F=3.98). This shift fundamentally rewires the fragmentation logic under Electron Ionization (EI).
A. -Cleavage and Nitrilium Ion Formation
The most diagnostic pathway for amides is
-cleavage adjacent to the nitrogen atom.
Non-Fluorinated Acetamides:
Cleavage yields a resonance-stabilized iminium ion.
Result: Often produces ions of varying intensity depending on the alkyl chain (
).
Fluorinated Acetamides (TFA):
The
group destabilizes the carbonyl carbon's ability to accept positive charge, but the nitrogen lone pair drives the formation of a highly stable Nitrilium Ion .
Result: A dominant, characteristic peak at m/z 110 (for N-methyl derivatives) or homologous series.[1][2]
B. The McLafferty Rearrangement
If the N-alkyl chain possesses a
-hydrogen, the McLafferty rearrangement is a dominant pathway.[3][4]
Mechanism: A six-membered transition state facilitates the transfer of a
-hydrogen to the carbonyl oxygen, followed by -cleavage.
The Fluorine Shift:
Acetamide: Produces a radical cation at m/z 59 (for N-propylacetamide).
Trifluoroacetamide: The mass shifts by +54 Da (difference between
and ). The diagnostic peak appears at m/z 113 .
Performance Insight: The m/z 113 ion is significantly further from the "chemical noise" region (m/z < 100) common in solvent backgrounds, providing superior signal-to-noise ratios (SNR).
C. Inductive Destabilization (The "Fluorine Effect")
Loss of
(M - 69): Unlike the loss of (M - 15) in acetamides, the loss of the radical is a highly favorable process in TFA derivatives due to the stability of the radical and the relief of steric/electronic strain. This provides a reliable "molecular weight checker" (M - 69 peak).
Diagnostic Ion Reference Table
Use this table to interpret spectra and distinguish between fluorinated and non-fluorinated analogs.
Fragmentation Pathway
Acetamide () Target Ion (m/z)
Trifluoroacetamide () Target Ion (m/z)
Structural Significance
Acylium Ion
43 ()
97 ()
Indicators of the acyl cap. m/z 43 is non-specific; m/z 97 is highly diagnostic.
McLafferty Rearrangement
59 ()
113 ()
Confirms N-alkyl chain length 3 carbons.
Nitrilium Ion (N-Methyl)
56 ()
110 ()
Primary diagnostic for N-methylated amines (e.g., methamphetamine).
Neutral Loss
M - 15 ()
M - 69 ()
Confirms the N-acyl headgroup identity.
Double Hydrogen Rearrangement
30 ()
30 ()
Common amine fragment; less affected by acyl group, confirms amine backbone.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for an N-alkyl-trifluoroacetamide, highlighting the divergence between diagnostic nitrilium formation and the McLafferty rearrangement.
Figure 1: Competing EI-MS fragmentation pathways for N-alkyl-trifluoroacetamides showing diagnostic ion generation.
Experimental Protocol: Derivatization & Analysis
To ensure reproducible fragmentation data, the following protocol controls for derivatization completeness and ionization consistency.
Dissolve 1 mg of amine/amide substrate in 100 µL Ethyl Acetate.
Add 50 µL TFAA. Cap tightly.
Critical Step: Incubate at 60°C for 20 minutes. Causality: Heat is required to overcome the activation energy for sterically hindered amines; incomplete derivatization leads to mixed spectra.
Evaporate to dryness under
stream (removes excess acid which degrades GC columns).
Ion Source: Electron Ionization (EI) at 70 eV.[6][5][7]
Scan Range: m/z 40–500. Note: Start at m/z 40 to avoid air/water peaks but capture the m/z 69 (
) and m/z 97 () diagnostic ions.
Step 3: Self-Validating Quality Control
The "M-69 Check": Every valid TFA-derivative spectrum must show a fragment corresponding to the molecular weight minus 69 Da. If absent, suspect incomplete derivatization or thermal degradation.
Isotopic Validation: If available, use a deuterated analog (e.g.,
-methyl amine). The m/z 110 peak should shift to m/z 113, confirming the nitrilium ion structure .
References
Little, J. L. "Derivatization of Amines and Amino Acids for GC-MS." Journal of the American Society for Mass Spectrometry.[8]
Sobolevsky, T. G., et al. "Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids." Journal of Mass Spectrometry.
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Trifluoroacetamide Derivatives." NIST Chemistry WebBook.
McLafferty, F. W. "Interpretation of Mass Spectra."[6] University Science Books.
A Comprehensive Guide to the Safe Disposal of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
As a senior application scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe and compliant disposal. This guide provides an in-depth, pr...
Author: BenchChem Technical Support Team. Date: February 2026
As a senior application scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.
Hazard Assessment and Waste Profile
A related compound, 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide, is classified with the following hazards[1]:
Acute oral toxicity (Category 4)
Skin irritation (Category 2)
Serious eye irritation (Category 2A)
Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)
Furthermore, a structural component, N-(2-Fluorophenyl)acetamide, is also known to cause skin and serious eye irritation, as well as respiratory irritation[2]. Based on this data, it is prudent to handle N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide as a hazardous substance.
Inferred Hazard Classification:
Hazard Class
Category
GHS Hazard Statement
Acute Toxicity, Oral
Category 4 (Presumed)
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2 (Presumed)
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A (Presumed)
H319: Causes serious eye irritation
Specific Target Organ Toxicity
Category 3 (Presumed)
H335: May cause respiratory irritation
This table is based on data from structurally similar compounds and represents a cautious approach in the absence of specific data.
All waste containing N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, including pure substance, contaminated solutions, and personal protective equipment (PPE), must be treated as hazardous waste[3].
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any potentially hazardous chemical. The following PPE is mandatory when handling and preparing N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide for disposal:
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust[1].
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential. Contaminated clothing should be removed and disposed of as hazardous waste[4].
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[5].
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation and containment are the cornerstones of safe laboratory waste management. Following these steps will ensure compliance and prevent accidental chemical reactions.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA in your laboratory at or near the point of waste generation[6][7][8]. This area must be under the control of laboratory personnel and away from heat sources or high-traffic areas[9].
Step 2: Select the Appropriate Waste Container
Use a container that is compatible with N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide. The original container is often the best choice for unused or expired product[3]. For solutions and contaminated materials, use a high-density polyethylene (HDPE) carboy or a similar chemically resistant container provided by your institution's Environmental Health and Safety (EHS) office[7]. The container must be in good condition, with a secure, leak-proof lid[3][8].
Step 3: Label the Waste Container
Proper labeling is a critical regulatory requirement[7][9]. Your hazardous waste label must include the following information:
The full chemical name: "N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide" (no abbreviations or formulas)[8]
The approximate concentration and quantity of the waste
The date when waste was first added to the container[3]
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
Step 4: Waste Accumulation
Solid Waste: Collect any unused or expired N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, as well as contaminated items such as weigh boats, filter paper, and gloves, in a designated solid waste container.
Liquid Waste: For solutions containing the compound, use a designated liquid waste container. Do not mix incompatible waste streams.
Keep Containers Closed: Hazardous waste containers must remain closed at all times, except when adding or removing waste[6][7][8]. Do not leave funnels in the container[8].
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide.
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to mitigating the hazard.
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
Assess the Spill: Determine the extent of the spill. If it is a small, manageable spill, and you are trained to do so, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS office immediately.
Cleanup:
Ensure you are wearing the appropriate PPE.
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[1].
For liquid spills, use an absorbent material to contain and clean up the spill.
All cleanup materials must be disposed of as hazardous waste[3].
Empty Container Disposal
An "empty" container that held N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide must be managed properly. If the compound is classified as an acutely toxic "P-list" waste, the container must be triple-rinsed[3]. While this compound is not currently on the P-list, it is good practice to rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[3]. After rinsing, deface the label and dispose of the container as regular trash or as directed by your EHS office[3].
Requesting Waste Pickup
Once your waste container is full (approximately 90% capacity), or if you have accumulated waste for a year, you must request a pickup from your institution's EHS or hazardous waste management office[10]. Follow your institution's specific procedures for submitting a waste collection request[3]. Do not transport hazardous waste yourself[3].
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility. The lifecycle of a chemical does not end after its use in an experiment; its safe and compliant disposal is a fundamental aspect of sound scientific practice.
References
Environmental Health and Radiation Safety, University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
Environmental Health and Safety Office. Laboratory Waste Management Guidelines. [Link]
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
Duke University Safety Office. Laboratory Chemical Waste Management Practice. [Link]
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
A Guide to Personal Protective Equipment for Handling N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, a compound of interest in developmental pipeline...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, a compound of interest in developmental pipelines, represents a substance for which comprehensive toxicological data may not be readily available. In such instances, a rigorous and conservative approach to safety is not just procedural, but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principle of assuming a high degree of hazard in the absence of complete data.
The following recommendations are synthesized from the known hazards of structurally similar compounds and authoritative laboratory safety protocols. The structural motifs of N-methylacetamide and a substituted 2-fluoroaniline suggest potential for reproductive toxicity, as well as skin, eye, and respiratory irritation. Therefore, the adoption of stringent personal protective equipment (PPE) protocols is mandatory.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish the operational environment. All manipulations of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide should be conducted within a certified chemical fume hood to mitigate inhalation exposure. A designated area for handling this compound should be established to prevent cross-contamination.
Recommended Personal Protective Equipment
The selection of PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks.
Task
Minimum PPE Requirement
Weighing and Aliquoting (Solid)
100% Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield, N95 Respirator
Dissolution and Solution Preparation
100% Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield
Reaction Setup and Monitoring
100% Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles
Work-up and Purification
100% Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high)
Waste Disposal
100% Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles
Note: The causality behind these choices is rooted in a multi-layered defense strategy. Double-gloving provides protection against potential tears and rapid permeation. Chemical splash goggles are essential to protect the eyes from splashes, while a face shield offers an additional layer of protection for the entire face, particularly during operations with a higher risk of splashing, such as when handling larger volumes or during quenching of reactions. An N95 respirator is recommended for handling the solid form to prevent inhalation of fine particulates.
PPE Selection and Workflow
The decision-making process for PPE selection should be a conscious and deliberate act, not a routine of habit. The following diagram illustrates a logical workflow for ensuring appropriate protection.
Caption: A decision workflow for selecting appropriate PPE based on task-specific hazards.
Donning and Doffing of Personal Protective Equipment
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
Lab Coat: Fasten completely.
Respirator (if required): Perform a seal check.
Goggles and Face Shield: Adjust for a secure fit.
Gloves: Pull the cuffs of the outer gloves over the cuffs of the lab coat.
Doffing Sequence:
Outer Gloves: Remove by peeling one off with the other, without touching the outer surface with bare skin. Dispose of immediately.
Face Shield and Goggles: Remove from the back of the head.
Lab Coat: Unfasten and roll it inside out as you remove it.
Inner Gloves: Remove as you would the outer gloves.
Respirator (if used): Remove from the back of the head.
Wash Hands Thoroughly: Use soap and water.
The following diagram visualizes the critical doffing procedure to minimize contamination.
Caption: A stepwise diagram for the safe removal of PPE to prevent self-contamination.
Emergency Procedures
In the event of an exposure, immediate and decisive action is required.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All disposable PPE used while handling N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide must be considered contaminated waste.
Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a sealed, labeled hazardous waste bag.
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Chemical Waste: Unused compound and solutions containing the compound should be collected in a labeled, sealed hazardous waste container. As a halogenated organic compound, it may require specific disposal procedures. Consult your institution's environmental health and safety (EHS) office for guidance on proper disposal streams.
By adhering to these stringent protocols, researchers can confidently and safely handle N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide, ensuring both personal safety and the integrity of their research.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). The National Academies Press. [Link]
Hazard Communication Standard. Occupational Safety and Health Administration. (2012). 29 CFR 1910.1200. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.